molecular formula C10H9NO3S B1494716 Methyl isoquinoline-5-sulfonate

Methyl isoquinoline-5-sulfonate

Cat. No.: B1494716
M. Wt: 223.25 g/mol
InChI Key: ZBGXMYMDPVCOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl isoquinoline-5-sulfonate (CAS 2044702-91-0) is a chemical compound with the molecular formula C 10 H 9 NO 3 S and a molecular weight of 223.25 g/mol . It serves as a versatile synthetic intermediate and valuable building block in organic chemistry and medicinal chemistry research. The compound features an isoquinoline core, a structure found in many biologically active molecules and alkaloids . While this compound itself is a key reagent, its structural motif, the isoquinoline-5-sulfonate group, is present in several potent biologically active compounds. Notably, this chemical scaffold is found in advanced research molecules such as KN-62, a selective and reversible inhibitor of calmodulin-dependent protein kinase II (CaMK-II) , and in various compounds investigated as potential inhibitors of protein kinases like AKT (Protein Kinase B) . This highlights the value of this compound as a precursor in the synthesis and development of enzyme inhibitors and other pharmacologically relevant tools for basic scientific research. This product is offered as a high-quality material for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl isoquinoline-5-sulfonate

InChI

InChI=1S/C10H9NO3S/c1-14-15(12,13)10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3

InChI Key

ZBGXMYMDPVCOLI-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Foundational & Exploratory

Methyl Isoquinoline-5-Sulfonate: Technical Profile & Control Strategy in ROCK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl isoquinoline-5-sulfonate (CAS 2044702-91-0) , focusing on its critical role as a process-related impurity in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, specifically Fasudil .

Executive Summary

This compound (CAS 2044702-91-0) is a sulfonate ester derivative of isoquinoline. While it possesses potential as a synthetic intermediate, its primary significance in pharmaceutical development is its classification as a Potential Genotoxic Impurity (PGI) in the manufacturing of Fasudil (HA-1077).

As an alkyl sulfonate, this compound is a direct-acting alkylating agent.[1] Under ICH M7 guidelines , it requires strict control to ensuring levels remain below the Threshold of Toxicological Concern (TTC). This guide details its physicochemical properties, formation mechanisms, genotoxic potential, and analytical control strategies.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The compound is the methyl ester of isoquinoline-5-sulfonic acid. Unlike its zwitterionic parent acid, the ester is lipophilic and reactive.

PropertyData
Chemical Name This compound
CAS Number 2044702-91-0
Synonyms Fasudil Impurity 5; Isoquinoline-5-sulfonic acid methyl ester
Molecular Formula

Molecular Weight 223.25 g/mol
Structural Class Heterocyclic Sulfonate Ester
Appearance Off-white to yellow solid (typical)
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water compared to parent acid
Reactivity Electrophilic methylating agent (susceptible to nucleophilic attack at the methyl carbon)

Formation Mechanism & Synthetic Causality

In the industrial synthesis of Fasudil, the core isoquinoline ring is sulfonated and then activated. The presence of This compound is almost exclusively a result of solvent interaction during the activation or quenching steps.

The "Wrong Solvent" Pathway

The standard route involves converting Isoquinoline-5-sulfonic acid to Isoquinoline-5-sulfonyl chloride using thionyl chloride (


) or chlorosulfonic acid.
  • Critical Error: If Methanol (MeOH) is used for quenching excess chlorinating agent, or if the sulfonyl chloride is recrystallized from methanol, the highly reactive sulfonyl chloride undergoes alcoholysis to form the methyl ester.

Visualization of Impurity Genesis

The following diagram illustrates the standard Fasudil pathway versus the impurity formation pathway.

Fasudil_Impurity_Pathway cluster_prevention Process Control Point Iso Isoquinoline Acid Isoquinoline-5- sulfonic acid Iso->Acid Sulfonation (Oleum) Chloride Isoquinoline-5- sulfonyl chloride (Reactive Intermediate) Acid->Chloride Activation (SOCl2) Fasudil Fasudil (Target Drug) Chloride->Fasudil Homopiperazine (Amidation) Impurity This compound (CAS 2044702-91-0) [GENOTOXIC IMPURITY] Chloride->Impurity Methanol (MeOH) (Side Reaction)

Figure 1: Divergent synthesis pathway showing the origin of CAS 2044702-91-0 during Fasudil manufacturing.[2]

Genotoxicity & Safety Profile (ICH M7)

The structural alert in CAS 2044702-91-0 is the sulfonate ester moiety (


).
Mechanism of Action

Sulfonate esters are potent alkylating agents . The sulfonate group is an excellent leaving group, making the adjacent methyl carbon highly electrophilic.

  • Interaction: The compound enters the cell nucleus.

  • Alkylation: The electrophilic methyl group is attacked by nucleophilic sites on DNA bases (e.g., the N7 position of Guanine).

  • Mutation: This methylation disrupts base pairing (G-C to A-T transition), leading to potential mutagenicity.

Regulatory Limits (TTC)

Under ICH M7, if experimental Ames data is absent, this compound is treated as Class 1 (Known Mutagen) or Class 2 (Known Mutagenic Structure) based on the behavior of similar methyl sulfonates (e.g., Methyl methanesulfonate).

  • Limit: The "Threshold of Toxicological Concern" (TTC) for lifetime exposure is 1.5 µ g/day .

  • Calculation: For a drug with a max daily dose of 100 mg, the impurity limit is:

    
    
    

Analytical Control Strategy

Due to the low ppm limits required, standard HPLC-UV is often insufficient. LC-MS/MS is the gold standard for quantification.

Recommended Protocol (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B) to elute the lipophilic ester after the polar parent acid.

  • Detection: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Sample Diluent: Avoid Methanol (to prevent in-situ formation of the impurity during analysis). Use Acetonitrile or DMSO.

Handling Precautions
  • Containment: Handle in a Class II Biosafety Cabinet or negative pressure isolator.

  • Deactivation: Deactivate spills with a nucleophilic solution (e.g., 10% Sodium Thiosulfate) to consume the alkylating agent.

Synthesis of the Standard

For analytical method validation, a reference standard of this compound is required.

Protocol:

  • Activation: Suspend Isoquinoline-5-sulfonic acid (1.0 eq) in

    
     (5.0 eq) with catalytic DMF. Reflux for 3 hours until clear.
    
  • Evaporation: Remove excess

    
     under vacuum to obtain the solid sulfonyl chloride.
    
  • Esterification: Dissolve the residue in anhydrous DCM. Add Methanol (1.1 eq) and Triethylamine (1.1 eq) at 0°C.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the methyl ester.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.
  • PubChem. (2025).[2] Compound Summary: Isoquinoline-5-sulfonate.[3][2] National Library of Medicine. [Link]

  • Snodin, D. P. (2008). Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary? Regulatory Toxicology and Pharmacology, 51(3), 283–289. [Link]

Sources

Technical Assessment: Isoquinoline-5-Sulfonyl Electrophiles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Rho-associated protein kinase (ROCK) inhibitors, the isoquinoline-5-sulfonyl moiety is a pharmacophore of critical importance (e.g., Fasudil, Ripasudil). This guide analyzes the distinct chemical behaviors of two potential precursors: Isoquinoline-5-sulfonyl chloride (1) and Isoquinoline-5-sulfonic acid methyl ester (2) .

While these compounds appear structurally similar, they exhibit divergent electrophilic reactivity . The sulfonyl chloride is the industry-standard "hard" electrophile for sulfonamide bond formation. In contrast, the methyl ester functions primarily as a "soft" alkylating agent. Mistaking the ester for a sulfonylating equivalent is a critical synthetic error that will yield N-methylated byproducts rather than the desired sulfonamide bioactive core.

Part 1: Chemical Architecture & Reactivity Profiles

To control the synthesis of ROCK inhibitors, one must understand the molecular orbital interactions dictating the site of nucleophilic attack.

Isoquinoline-5-sulfonyl Chloride (The Standard)
  • Electrophilic Site: Sulfur atom (

    
    ).
    
  • Mechanism: Nucleophilic Acyl Substitution (at Sulfur).

  • Leaving Group: Chloride (

    
    ), a weak base and excellent leaving group.
    
  • Reactivity: Highly reactive toward amines (

    
    ) to form sulfonamides  (
    
    
    
    ).
  • LUMO: The

    
     orbital is low-lying and accessible, facilitating attack by the amine lone pair.
    
Isoquinoline-5-sulfonic Acid Methyl Ester (The Alternative/Impurity)
  • Electrophilic Site: Methyl Carbon (

    
    ).
    
  • Mechanism:

    
     Alkylation.
    
  • Leaving Group: Isoquinoline-5-sulfonate anion (

    
    ), a stable, resonance-delocalized leaving group.
    
  • Reactivity: Reactive toward amines to form N-methylated amines (

    
    ).
    
  • LUMO: The

    
     orbital is the primary site for nucleophilic attack. The sulfur atom is sterically hindered and electronically shielded by the methoxy oxygens, making S-O cleavage (sulfonylation) kinetically disfavored under standard conditions.
    
Comparative Reactivity Matrix
FeatureIsoquinoline-5-sulfonyl ChlorideIsoquinoline-5-sulfonic Acid Methyl Ester
Primary Reaction Sulfonylation (S-attack)Methylation (C-attack)
Product with Amine Sulfonamide (Bioactive Core)N-Methyl Amine (Impurity/Byproduct)
Moisture Stability Low (Hydrolyzes to Acid + HCl)High (Stable in water/neutral pH)
Storage Inert gas, <4°C, DesiccatedAmbient, Dry
HSAB Theory Hard Electrophile (at S)Soft Electrophile (at C)

Part 2: Divergent Signaling Pathways (Visualization)

The following diagram illustrates the mechanistic divergence when reacting these two electrophiles with a primary amine (e.g., Homopiperazine, used in Fasudil synthesis).

ReactivityDivergence cluster_0 Reagent A: Sulfonyl Chloride cluster_1 Reagent B: Methyl Ester Amine Nucleophile (Homopiperazine) Chloride Isoquinoline-5-sulfonyl Chloride Amine->Chloride Ester Isoquinoline-5-sulfonic acid Methyl Ester Amine->Ester TS_A Transition State A (Attack at Sulfur) Chloride->TS_A Fast Product_A TARGET: Sulfonamide (Fasudil Precursor) TS_A->Product_A -HCl TS_B Transition State B (Attack at Methyl Carbon) Ester->TS_B S_N2 Product_B BYPRODUCT: N-Methyl Amine (Alkylation) TS_B->Product_B -ArSO3H

Figure 1: Mechanistic divergence. The chloride pathway yields the target sulfonamide, while the ester pathway leads to undesired N-alkylation.

Part 3: The Standard Protocol – Isoquinoline-5-sulfonyl Chloride

This section details the validated workflow for synthesizing Fasudil-type inhibitors using the sulfonyl chloride. This process relies on strict moisture control to prevent hydrolysis.

Synthesis of the Sulfonyl Chloride

Commercially available, but often synthesized in-house to ensure activity.

  • Precursor: Isoquinoline-5-sulfonic acid.[1][2]

  • Reagent: Thionyl chloride (

    
    ) or Chlorosulfonic acid (
    
    
    
    ).
  • Key Step: Conversion of the sulfonic acid (

    
    ) to the chloride (
    
    
    
    ).
  • Validation: The product is isolated as a hydrochloride salt (

    
    ) which is more stable than the free base.
    
Coupling Protocol (Fasudil Synthesis)

Objective: Coupling with Homopiperazine.

Materials:

  • Isoquinoline-5-sulfonyl chloride HCl (1.0 eq)[3]

  • Homopiperazine (3.0 eq) - Excess acts as HCl scavenger

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Saturated

    
     or 
    
    
    
    (if using 1:1 stoichiometry)

Step-by-Step Workflow:

  • Preparation of Free Base (Optional but Recommended):

    • Suspend the sulfonyl chloride HCl salt in DCM at 0°C.

    • Slowly add cold saturated

      
       while stirring vigorously.
      
    • Separate the organic layer (DCM containing free sulfonyl chloride).

    • Dry over anhydrous

      
       and filter. Crucial: Use immediately to prevent hydrolysis.
      
  • Coupling Reaction:

    • Cool the Homopiperazine solution in DCM to 0°C.

    • Add the Sulfonyl Chloride/DCM solution dropwise over 30 minutes.

    • Why dropwise? To minimize local concentration hotspots that could lead to bis-sulfonylation.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Acidify with dilute HCl (pH ~4) to extract the product into the aqueous phase (protonating the homopiperazine nitrogen).

    • Wash the organic phase (removes unreacted sulfonyl chloride/impurities).

    • Basify the aqueous phase (pH ~10) with NaOH.

    • Extract the free base product back into DCM.

    • Concentrate to yield Fasudil (free base) .

Yield Expectation: 85–90% (if moisture is strictly controlled).

Part 4: The "Methyl Ester" Trap – Technical Warning

Researchers may encounter Isoquinoline-5-sulfonic acid methyl ester as a potential starting material listed in catalogs or as a side product of quenching a reaction with methanol.

Why it fails for Sulfonylation: Unlike carboxylic esters, which react with amines to form amides (


), sulfonic esters are poor acylating agents . The sulfur atom is hypervalent and the leaving group ability of methoxide (

) from sulfur is poor compared to the displacement of the sulfonate anion (

) via attack at the methyl group.

Experimental Proof of Failure: If you attempt to react Homopiperazine with the Methyl Ester in methanol/DCM:

  • The amine lone pair attacks the Methyl group.

  • The bond breaks at

    
    , not 
    
    
    
    .
  • Result: N-Methyl-homopiperazine + Isoquinoline-5-sulfonic acid.

  • Impact: Complete loss of the pharmacophore linkage.

Legitimate Uses of the Methyl Ester:

  • Analytical Standard: For tracking sulfonic acid impurities in HPLC.

  • Specific Methylation: If one intends to methylate a nucleophile using a solid, non-volatile methylating agent (similar to Methyl Tosylate).

Part 5: Decision & Troubleshooting Matrix

Use this logic flow to select the correct reagent and troubleshoot low yields.

DecisionMatrix Start Goal: Synthesize ROCK Inhibitor (Sulfonamide Linkage) CheckReagent Check Reagent Inventory Start->CheckReagent IsChloride Have Isoquinoline-5-sulfonyl Chloride? CheckReagent->IsChloride YesChloride Yes IsChloride->YesChloride Yes NoChloride No, have Sulfonic Acid or Methyl Ester IsChloride->NoChloride No Proceed Proceed with Schotten-Baumann Conditions (DCM/Base) YesChloride->Proceed Convert Must Convert to Chloride NoChloride->Convert Warning CRITICAL STOP: Do NOT react Ester directly with Amine. Will cause N-Methylation. NoChloride->Warning If Ester used directly Method Reflux with SOCl2 (Thionyl Chloride) Convert->Method Method->Proceed

Figure 2: Reagent selection workflow for ROCK inhibitor synthesis.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem Technical Library. Link

  • ChemicalBook. (n.d.). Fasudil hydrochloride synthesis and reaction pathways. Link

  • Gnedin, B. G., et al. (1988).[5] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4). Link

  • CymitQuimica. (n.d.). 5-Isoquinolinesulfonic acid: Properties and Applications. Link

  • Google Patents. (2012). CN102603715A - Synthesis and preparation method of fasudil hydrochloride. Link

Sources

An In-depth Technical Guide to the Therapeutic Applications of Isoquinoline-5-Sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of isoquinoline-5-sulfonate derivatives, a significant class of compounds in modern pharmacology. We will delve into their core mechanism of action, showcase their therapeutic versatility across a range of diseases, present comparative efficacy data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these molecules.

Introduction: The Rise of a Versatile Pharmacophore

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities.[1][2][3] The addition of a sulfonamide group, another critical pharmacophore, has led to the development of compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects.[4][5][6] Among these, the isoquinoline-5-sulfonamide framework has emerged as a particularly fruitful area of research, yielding potent modulators of key cellular signaling pathways.[7][8][9]

This guide will focus on the most prominent therapeutic targets of isoquinoline-5-sulfonate derivatives: the Rho-associated coiled-coil containing protein kinases (ROCK). By inhibiting these kinases, these compounds exert profound effects on cellular processes such as smooth muscle contraction, cell migration, and inflammation, underpinning their utility in a variety of disease contexts.[10][11][12]

Core Mechanism of Action: Inhibition of the Rho-Kinase (ROCK) Signaling Pathway

The primary molecular mechanism through which many isoquinoline-5-sulfonate derivatives exert their therapeutic effects is the inhibition of Rho-kinases (ROCK1 and ROCK2).[10][13] ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics and actomyosin contractility.[11][14]

The Signaling Cascade:

  • Activation of RhoA: Upstream signals, such as those from G-protein coupled receptors, activate RhoA by promoting the exchange of GDP for GTP.

  • ROCK Activation: GTP-bound RhoA binds to and activates ROCK.

  • Downstream Phosphorylation: Activated ROCK phosphorylates several downstream targets, most notably the myosin-binding subunit of myosin light chain phosphatase (MYPT1). This phosphorylation inhibits the activity of myosin light chain phosphatase (MLCP).[10][13]

  • Increased Myosin Light Chain Phosphorylation: With MLCP inhibited, the levels of phosphorylated myosin light chain (MLC) increase.

  • Cellular Contraction: Phosphorylated MLC promotes the interaction of actin and myosin, leading to smooth muscle contraction and the formation of stress fibers.[10]

Inhibition by Isoquinoline-5-Sulfonate Derivatives:

Compounds like fasudil, a prototypical isoquinoline-5-sulfonamide, act as competitive inhibitors of ATP at the catalytic site of ROCK.[15][16] This blockade prevents the phosphorylation of ROCK's downstream targets, effectively dampening the entire signaling cascade. The result is a reduction in smooth muscle contraction, leading to vasodilation, and modulation of other cellular processes regulated by the actin cytoskeleton.[10][13]

ROCK_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., GPCRs) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Phosphorylates MYPT1 MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil (Isoquinoline-5-Sulfonate) Fasudil->ROCK Inhibits MLCP_inactive p-MYPT1 (MLCP Inactive) MLCP_active->MLCP_inactive pMLC p-MLC MLCP_active->pMLC Dephosphorylates MLC->pMLC Contraction Smooth Muscle Contraction Stress Fiber Formation pMLC->Contraction Promotes

Caption: The RhoA/ROCK signaling pathway and its inhibition by fasudil.

Therapeutic Applications: A Multifaceted Approach

The ability of isoquinoline-5-sulfonate derivatives to modulate the ROCK pathway has led to their investigation and application in a wide range of therapeutic areas.

Cardiovascular Diseases

The vasodilatory effects of ROCK inhibitors make them promising agents for treating cardiovascular disorders characterized by excessive vasoconstriction.[14][17]

  • Pulmonary Hypertension: By relaxing the pulmonary arteries, these compounds can reduce the elevated pressures associated with this condition.[10][13] Fasudil has been shown to decrease pulmonary vascular resistance.[10]

  • Hypertension: The systemic vasodilatory effects can contribute to a reduction in overall blood pressure.[10]

  • Cerebral Vasospasm: Fasudil is approved in some countries for the treatment of cerebral vasospasm following subarachnoid hemorrhage, where it helps to improve blood flow to the brain.[13]

Beyond vasodilation, ROCK inhibition has other beneficial cardiovascular effects. It can lead to an increase in endothelial nitric oxide synthase (eNOS) expression, further promoting vasodilation.[18] Additionally, these compounds can reduce the expression of angiotensin-converting enzyme (ACE), a key player in the renin-angiotensin system that regulates blood pressure.[18]

Neurological Disorders

The role of the ROCK pathway in neuronal processes and neuroinflammation has opened up exciting avenues for the treatment of neurological conditions.[6][19]

  • Neuroprotection and Neuroregeneration: ROCK inhibitors have demonstrated neuroprotective properties in various models of neurological damage.[10][19] They have been shown to promote axonal regeneration and reduce neuronal cell death.[20]

  • Parkinson's Disease: There is evidence that fasudil can inhibit the aggregation of α-synuclein, a hallmark of Parkinson's disease, through mechanisms related to ROCK inhibition.[18][21] Clinical trials are underway to evaluate the safety and efficacy of fasudil in patients with Parkinson's disease.[22]

  • Alzheimer's Disease: In animal models of Alzheimer's disease, fasudil has been shown to improve cognition and reduce inflammatory markers.[19] One potential mechanism is the induction of autophagy, a cellular process for clearing damaged components.[19]

  • Amyotrophic Lateral Sclerosis (ALS): Preclinical studies have indicated that fasudil may slow the progression of ALS.[23] Clinical trials are investigating both intravenous and oral formulations of fasudil for ALS patients.[20][23]

Other Therapeutic Areas

The broad influence of the ROCK pathway on cellular functions has led to the exploration of isoquinoline-5-sulfonate derivatives in other diseases:

  • Cancer: The ROCK pathway is involved in cell migration and invasion, processes that are critical for cancer metastasis.[10][11] ROCK inhibitors are being investigated for their potential to inhibit tumor cell motility.[13]

  • Glaucoma: ROCK inhibitors can enhance the outflow of aqueous humor from the eye, thereby reducing intraocular pressure, a major risk factor for glaucoma.[24]

  • Fibrosis: By inhibiting the transformation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition, these compounds have anti-fibrotic potential in conditions like myocardial and renal fibrosis.[10]

Comparative Efficacy of Key Isoquinoline-5-Sulfonate Derivatives

While fasudil is the most well-known compound in this class, other derivatives have been developed and studied. The table below summarizes the inhibitory activity of some key ROCK inhibitors.

CompoundTarget(s)IC₅₀ / KᵢTherapeutic Area(s) of Interest
Fasudil (HA-1077) ROCK1, ROCK2IC₅₀: ~1.9 µM (ROCK2)Cardiovascular, Neurological
Hydroxyfasudil ROCK1, ROCK2More potent than fasudilActive metabolite of fasudil
Y-27632 ROCK1, ROCK2Kᵢ: 220 nM (ROCK1), 300 nM (ROCK2)[25]Research tool, Cardiovascular, Neurological[26]

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions.

Experimental Protocols: Assessing ROCK Inhibition

A crucial step in the development of isoquinoline-5-sulfonate derivatives is the accurate measurement of their inhibitory activity against ROCK. An in vitro kinase assay is a standard method for this purpose.

In Vitro ROCK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human ROCK2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ROCK2 enzyme. The amount of phosphorylation is quantified, typically using a method that detects the incorporation of radiolabeled phosphate or by using a specific antibody that recognizes the phosphorylated substrate.

Materials:

  • Recombinant human ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Substrate (e.g., Long S6 Kinase Substrate Peptide)

  • [γ-³³P]ATP

  • Test compound (isoquinoline-5-sulfonate derivative)

  • 96-well filter plates

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations

    • ROCK2 enzyme

    • Substrate

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation: Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove any remaining unincorporated ATP.

  • Quantification: Dry the filter plate and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Setup_Reaction Set Up Kinase Reaction (Enzyme, Substrate, Compound) Prep_Compound->Setup_Reaction Initiate Initiate Reaction with [γ-³³P]ATP Setup_Reaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Filter Transfer to Filter Plate and Wash Terminate->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Analyze Data and Determine IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro ROCK kinase assay.

Future Directions and Conclusion

The therapeutic potential of isoquinoline-5-sulfonate derivatives is vast and continues to expand. While fasudil has paved the way, ongoing research is focused on developing next-generation ROCK inhibitors with improved selectivity and pharmacokinetic properties. The exploration of these compounds in a wider range of diseases, particularly in the context of neurodegeneration and cancer, holds significant promise.[11][27][28][29]

The development of isoform-selective ROCK inhibitors (ROCK1 vs. ROCK2) is an important area of future research, as it may allow for more targeted therapeutic interventions with fewer off-target effects.[27] Furthermore, the use of these compounds in combination with other therapeutic agents could lead to synergistic effects and improved clinical outcomes.

References

  • Fasudil - Wikipedia.

  • What is the mechanism of Fasudil Hydrochloride Hydrate? - Patsnap Synapse.

  • What is the mechanism of Fasudil mesylate? - Patsnap Synapse.

  • Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms.

  • Fasudil - Alzheimer's Drug Discovery Foundation.

  • 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives | Journal of Medicinal Chemistry - ACS Publications.

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - MDPI.

  • Y-27632: Your Guide To ROCK Inhibitor - Perpusnas.

  • Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.

  • Rho Kinase (ROCK) Inhibitors - PMC.

  • Rho kinase inhibitor - Wikipedia.

  • 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl) - PubMed.

  • Use and properties of ROCK-specific inhibitor Y-27632 | Request PDF - ResearchGate.

  • Rho kinase (ROCK) inhibitors - PubMed - NIH.

  • Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma - MDPI.

  • Y-27632 - Wikipedia.

  • ROCK Inhibitor Y-27632 - STEMCELL Technologies.

  • SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC.

  • Phase 2 trial of ROCK inhibitor Bravyl now fully enrolled - ALS News Today.

  • Safety, Tolerability and Symptomatic Efficacy of the ROCK-Inhibitor Fasudil in Patients With Parkinson's Disease.

  • 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl) - PubMed.

  • Inhibition of Rho Kinase (ROCK) With Fasudil as Disease-modifying Treatment for ALS.

  • (PDF) SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - ResearchGate.

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC.

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.

  • New Quinoline Based Sulfonamide Derivatives : Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells | Request PDF - ResearchGate.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed.

  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC.

  • Relationship: Cardiovascular Disease and Isoquinoline alkaloids - Caring Sunshine.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Isoquinoline-5-Sulfonamides via Palladium-Catalyzed Amination of Methyl Isoquinoline-5-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline-5-Sulfonamide Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. When functionalized at the 5-position with a sulfonamide group, these compounds gain unique pharmacological properties, acting as potent and selective modulators of key biological targets. Notably, isoquinoline sulfonamides are renowned as inhibitors of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), which are implicated in hypertension, cancer metastasis, and glaucoma. The sulfonamide moiety (R-SO₂-NR'R'') is a critical pharmacophore that can engage in crucial hydrogen bonding interactions within enzyme active sites and allows for fine-tuning of physicochemical properties like solubility and cell permeability, essential for drug development.[1]

Traditionally, the synthesis of such sulfonamides proceeds via the reaction of a highly reactive isoquinoline-5-sulfonyl chloride with a primary or secondary amine.[1][2] While effective, sulfonyl chlorides can be sensitive to moisture and may not be ideal for library synthesis or late-stage functionalization strategies where milder, more robust methods are preferred.

This guide details an alternative and powerful approach: the synthesis of isoquinoline-5-sulfonamides using methyl isoquinoline-5-sulfonate as a stable, readily prepared precursor. The key transformation is a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction , a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[3] This methodology offers significant advantages, including the use of a stable sulfonate ester electrophile and broad functional group tolerance, making it highly suitable for the complex molecular architectures often encountered in drug discovery.

Overview of the Synthetic Strategy

The overall synthetic strategy is a two-stage process. First, the stable precursor, this compound, is prepared from commercially available isoquinoline. Second, this sulfonate ester is coupled with a diverse range of primary or secondary amines using a Palladium-based catalyst system to yield the target isoquinoline-5-sulfonamides.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sulfonamide Synthesis A Isoquinoline B Isoquinoline-5-Sulfonic Acid A->B Sulfonation (Oleum) C This compound B->C Esterification (Orthoformate) E Target Isoquinoline-5-Sulfonamide C->E Pd-Catalyzed Buchwald-Hartwig Amination D Amine (R¹R²NH) D->E

Figure 1: General two-part workflow for the synthesis of isoquinoline-5-sulfonamides.

Part 1: Synthesis of the Precursor, this compound

The methyl sulfonate ester is a key intermediate that offers greater stability compared to the corresponding sulfonyl chloride. Its preparation can be reliably achieved in two high-yielding steps from isoquinoline.

Protocol 1.1: Sulfonation of Isoquinoline to Isoquinoline-5-Sulfonic Acid

This procedure follows established methods for the regioselective sulfonation of isoquinoline, which preferentially occurs at the C5 position under controlled conditions.[4]

Materials:

  • Isoquinoline

  • Oleum (fuming sulfuric acid, 20-30% SO₃)

  • Ice

  • Standard laboratory glassware, ice bath, magnetic stirrer

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add isoquinoline (1.0 eq).

  • Place the flask in an ice bath to cool to 0°C.

  • Slowly and with vigorous stirring, add oleum (approx. 4-5 equivalents by weight) to the isoquinoline. Maintain the temperature below 10°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-20 hours.

  • For less reactive substrates or to ensure completion, the mixture can be gently heated on a steam bath (or at 90-100°C) for 1-2 hours.[4]

  • After cooling back to room temperature, very carefully pour the viscous reaction mixture onto a large excess of crushed ice with stirring.

  • The isoquinoline-5-sulfonic acid will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water and then dry under vacuum to yield the product. The material is often used in the next step without further purification.

Protocol 1.2: Esterification to this compound

Direct esterification of sulfonic acids can be challenging. A highly effective and mild method utilizes trimethyl orthoformate, which acts as both the methyl source and a dehydrating agent, driving the reaction to completion.[5]

Materials:

  • Isoquinoline-5-sulfonic acid (from Protocol 1.1)

  • Trimethyl orthoformate (HC(OMe)₃)

  • Anhydrous methanol (optional, as co-solvent)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Place the dried isoquinoline-5-sulfonic acid (1.0 eq) in a clean, dry flask.

  • Add a large excess of trimethyl orthoformate (15-20 eq). Anhydrous methanol can be added as a co-solvent if desired.

  • Stir the mixture at room temperature for 14-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it with a mild base, and analyzing the organic extract.

  • Alternatively, for faster reaction times, the mixture can be heated to reflux for 30-60 minutes.[5]

  • Upon completion, remove the excess trimethyl orthoformate and methanol under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound as a stable solid.

Part 2: Palladium-Catalyzed Synthesis of Isoquinoline-5-Sulfonamides

The central reaction is the Buchwald-Hartwig amination of the aryl sulfonate. While aryl triflates and nonaflates are common, less activated sulfonates like mesylates and tosylates have been successfully coupled using modern, highly active catalyst systems.[6][7][8] The protocol below is adapted from these highly efficient systems for the amination of aryl mesylates and tosylates and is expected to be effective for this compound.[9]

Reaction Causality: Why This System Works
  • The Catalyst (Palladium): Palladium(0) is the active catalytic species. It undergoes oxidative addition into the aryl C-S bond of the sulfonate ester, a critical and often rate-limiting step.[3]

  • The Ligand (Biaryl Monophosphine): Simple phosphine ligands are often insufficient for coupling less reactive electrophiles like sulfonates. Sterically hindered, electron-rich biaryl monophosphine ligands (e.g., BrettPhos, XPhos) are crucial. They promote the formation of a monoligated, highly reactive Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final, product-releasing reductive elimination step.[9]

  • The Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate) is required. Its primary role is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex that is necessary for reductive elimination.[3]

  • The Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Catalytic Cycle Mechanism

G PdL L-Pd(0) Active Catalyst Complex1 Oxidative Addition Complex [L-Pd(II)(Ar)(OSO₂Me)] PdL->Complex1 Oxidative Addition Complex2 Amine Coordination [L-Pd(II)(Ar)(NHR¹R²)]⁺(OSO₂Me)⁻ Complex1->Complex2 Ligand Exchange Complex3 Pd-Amido Complex [L-Pd(II)(Ar)(NR¹R²)] Complex2->Complex3 Deprotonation MeSO3 MeSO₃⁻ Complex2->MeSO3 Complex3->PdL Reductive Elimination Product Isoquinoline-5-Sulfonamide (Ar-NR¹R²) Complex3->Product BaseH [Base-H]⁺ Complex3->BaseH ArSO3Me This compound (Ar-OSO₂Me) ArSO3Me->PdL Amine Amine (HNR¹R²) Amine->Complex1 Base Base Base->Complex2

Sources

Using methyl isoquinoline-5-sulfonate in ROCK inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Control of Methyl Isoquinoline-5-Sulfonate in ROCK Inhibitor Synthesis

Subtitle: Reference Standard Preparation, Impurity Profiling, and Process Optimization for Fasudil and Ripasudil Development.

Executive Summary

In the development of Rho-associated protein kinase (ROCK) inhibitors—specifically the isoquinoline-sulfonamide class (e.g., Fasudil, Ripasudil)—the control of genotoxic impurities is a critical Critical Quality Attribute (CQA).[1] This compound (MI5S) is a potent alkylating agent formed as a side-product when the key intermediate, isoquinoline-5-sulfonyl chloride, is exposed to methanol during workup or recrystallization.[1]

This Application Note provides a definitive guide for:

  • Synthesizing high-purity MI5S to serve as a certified Reference Standard.

  • Analytical protocols for detecting trace levels of MI5S in drug substances.

  • Process control strategies to minimize its formation during ROCK inhibitor manufacturing.

Scientific Background & Mechanism

The ROCK Signaling Pathway

ROCK (Rho-associated coiled-coil containing protein kinase) is a major downstream effector of the small GTPase RhoA.[1] It regulates actin cytoskeletal reorganization, making it a prime target for treating glaucoma (Ripasudil), cerebral vasospasm (Fasudil), and cardiovascular diseases.[1]

Figure 1: ROCK Signaling Cascade & Inhibitor Action (Inhibitors block the phosphorylation of Myosin Light Chain Phosphatase, reducing actin-myosin contraction.)[1]

ROCK_Pathway GPCR GPCR Agonist (Thrombin, LPA) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) Target RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivation) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MBS->MLC Dephosphorylates (Normal State) Contraction Actomyosin Contraction (Vasoconstriction/IOP Increase) MLC->Contraction Promotes Inhibitor Isoquinoline Sulfonamide (Fasudil/Ripasudil) Inhibitor->ROCK Inhibits (ATP Competition)

Caption: The RhoA/ROCK pathway regulating cytoskeletal contraction.[1] Isoquinoline sulfonamides inhibit ROCK, preventing pathological vasoconstriction.[1]

The Chemistry of Impurity Formation

The synthesis of Fasudil typically involves reacting isoquinoline-5-sulfonyl chloride with homopiperazine .[1] If methanol is used as a solvent or quenching agent while residual sulfonyl chloride is present, This compound is formed via solvolysis.[1]

Why it matters: Sulfonate esters are potential genotoxic impurities (PGIs) capable of alkylating DNA.[1] Regulatory bodies (ICH M7 guidelines) require their control to ppm levels.[1]

Protocol: Synthesis of this compound Reference Standard

Objective: To prepare >98% pure this compound for use as an analytical standard in HPLC/MS method validation.

Reagents:

  • 5-Isoquinolinesulfonic acid (CAS: 27655-40-9)[1]

  • Thionyl chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • Methanol (Anhydrous)[1]

  • Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Preparation of Sulfonyl Chloride Intermediate:

    • Suspend 5-isoquinolinesulfonic acid (10.0 g, 47.8 mmol) in thionyl chloride (50 mL).

    • Add a catalytic amount of DMF (0.5 mL).[1]

    • Reflux the mixture at 75°C for 3–4 hours until gas evolution ceases and the solution becomes clear.

    • Evaporation: Remove excess thionyl chloride under reduced pressure.[1] Co-evaporate with anhydrous toluene (2 x 20 mL) to remove traces of

      
      .
      
    • Result: Crude 5-isoquinolinesulfonyl chloride hydrochloride (yellow solid).[1] Use immediately.

  • Esterification (The Critical Step):

    • Dissolve the crude sulfonyl chloride in anhydrous DCM (100 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Prepare a mixture of anhydrous Methanol (5 mL) and Triethylamine (15 mL).

    • Dropwise Addition: Add the MeOH/TEA mixture slowly to the reaction vessel over 30 minutes, maintaining temperature < 5°C. (Exothermic reaction).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Workup & Purification:

    • Quench the reaction with ice-cold water (50 mL).

    • Separate the organic layer (DCM) and wash with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Wash with brine (50 mL), dry over anhydrous

      
      , and filter.
      
    • Concentrate under reduced pressure to yield a crude solid.[1]

    • Recrystallization: Recrystallize from minimal hot ethyl acetate/hexane (1:3) to obtain off-white crystals.[1]

  • Characterization:

    • Yield: ~70-80%[1]

    • Appearance: Off-white to pale yellow crystalline solid.[1]

    • Storage: Store at -20°C under inert gas (moisture sensitive).

Analytical Application: Detection in Drug Substance

Once the reference standard is synthesized, it is used to validate the purity of the final ROCK inhibitor drug substance (e.g., Fasudil Hydrochloride).[1]

Method: UPLC-MS/MS (Selected Reaction Monitoring - SRM) Rationale: UV detection is often insufficient for ppm-level detection of this impurity; MS is required for sensitivity and specificity.[1]

Instrument Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.3 mL/min
Injection Volume 2.0 µL
Detection ESI+ (Positive Mode)
MS/MS Transitions (Example for this compound)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
224.0

129.0 (Isoquinoline core)25
224.0

102.0 35

Validation Criteria:

  • Limit of Quantitation (LOQ): Must be

    
     1.0 ppm relative to the drug substance.
    
  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     over the range of 0.5 ppm to 100 ppm.
    
  • Recovery: Spike the drug substance with the synthesized reference standard; recovery must be 80–120%.[1]

Process Control Strategy

To prevent the formation of this compound during the manufacturing of Fasudil/Ripasudil, the following "Quality by Design" (QbD) controls are recommended:

Figure 2: Synthesis Workflow & Critical Control Points

Synthesis_Control Start 5-Isoquinolinesulfonic Acid Inter 5-Isoquinolinesulfonyl Chloride Start->Inter SOCl2, Reflux Desired Reaction with Homopiperazine Inter->Desired Primary Pathway (Anhydrous DCM) Undesired Contact with Methanol Inter->Undesired Side Reaction (Workup Error) Control CONTROL POINT: Avoid MeOH until Cl is fully consumed Inter->Control Product Fasudil (Active Drug) Desired->Product Coupling Impurity Methyl Isoquinoline- 5-Sulfonate (PGI) Undesired->Impurity Solvolysis

Caption: Critical Control Points in Fasudil synthesis. Methanol must be excluded until the sulfonyl chloride is fully converted to the sulfonamide.[1]

Key Recommendations:

  • Solvent Swap: Replace Methanol with Isopropanol or Ethanol in workup steps if possible (though ethyl esters are also PGIs, they form less readily).[1] Ideally, use non-alcoholic quenching (e.g., aqueous base) after confirming complete consumption of the chloride.[1]

  • In-Process Control (IPC): Monitor the disappearance of Sulfonyl Chloride by HPLC before adding any protic solvent.

References

  • Duan, Y., et al. (2023).[1] "Synthesis of Genotoxic Impurities of Fasudil Hydrochloride Isoquinoline Sulfonate." Shandong Chemical Industry, 52(9), 34-37.[1] 1

  • MDPI. (2025).[1] "Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering." Molecules. 2[1]

  • ICH. "Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1] Link

Sources

Application Note: Synthesis of Water-Soluble Fluorescent Dyes Using Methyl Isoquinoline-5-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of water-soluble cyanine dyes, particularly analogs of Thiazole Orange and other nucleic acid stains.

Introduction & Reagent Profile

The synthesis of cyanine dyes for biological imaging requires a delicate balance between fluorogenicity (quantum yield enhancement upon binding) and solubility (compatibility with aqueous physiological buffers).

Methyl isoquinoline-5-sulfonate (specifically the 2-methyl-5-sulfonatoisoquinolinium zwitterion) is a critical building block for creating water-soluble, unsymmetrical cyanine dyes. Unlike standard quinoline precursors, the isoquinoline scaffold offers distinct photophysical properties (often bathochromic shifts) and intercalation geometries.

Key Chemical Advantages
  • Water Solubility: The sulfonate group (

    
    ) at position 5 provides intrinsic solubility in aqueous media (PBS, TE buffer) without interfering with the DNA-intercalating face of the dye.
    
  • Fluorescence Turn-On: Dyes derived from this scaffold typically exhibit low fluorescence in free solution (due to non-radiative decay via rotation) but become highly fluorescent upon intercalation into double-stranded DNA (dsDNA) or RNA, making them excellent "light-up" probes.

  • Reactive Handle: The N-methyl group activates the C1 position of the isoquinoline ring for Knoevenagel-type condensations with benzothiazole or benzoxazole partners.

Chemical Mechanism & Pathway[1][2]

The synthesis relies on a base-catalyzed condensation between the activated N-methylisoquinolinium species and an electrophilic partner (typically a 2-(methylthio)benzothiazolium salt).

Reaction Logic[3]
  • Activation: The quaternary nitrogen withdraws electron density, making the C1 position of the isoquinoline acidic.

  • Condensation: In the presence of a base (Triethylamine), the methyl group of the partner (or the C1 of isoquinoline if it carries a methyl) is deprotonated.

  • Elimination: The leaving group (usually a methylthio group,

    
    ) is eliminated, forming the methine bridge (
    
    
    
    ) that conjugates the two aromatic systems.
Pathway Diagram

The following diagram illustrates the convergent synthesis of a Thiazole Orange (TO) analog using the isoquinoline reagent.

DyeSynthesis cluster_inputs Precursors Iso Isoquinoline-5-sulfonic Acid Inter 2-Methyl-5-sulfonatoisoquinolinium (Activated Reagent) Iso->Inter Quaternization (160°C, Melt) MeOTs Methyl p-toluenesulfonate (Alkylating Agent) MeOTs->Inter Benzo 3-Methyl-2-(methylthio) benzothiazolium Tosylate Product Water-Soluble Isoquinoline Cyanine Dye (TO Analog) Benzo->Product Inter->Product Condensation (EtOH, Reflux) Base Triethylamine (Et3N) Catalyst Base->Product

Figure 1: Convergent synthesis pathway for water-soluble isoquinoline cyanine dyes.

Experimental Protocols

Safety Pre-Check
  • Methyl p-toluenesulfonate (Methyl Tosylate): Potent alkylating agent. Highly toxic. Use in a fume hood with double gloves.

  • Isoquinoline derivatives: Potential irritants.

Protocol A: Preparation of the Reagent (2-Methyl-5-sulfonatoisoquinolinium)

If the specific methylated reagent is not commercially available, it must be synthesized from the sulfonic acid.

Materials:

  • Isoquinoline-5-sulfonic acid (CAS: 27655-40-9)

  • Methyl p-toluenesulfonate (CAS: 80-48-8)

  • Solvent: Anhydrous Toluene or Nitrobenzene (optional, melt preferred)

Step-by-Step:

  • Mixing: In a round-bottom flask, mix Isoquinoline-5-sulfonic acid (10 mmol, 2.09 g) with a slight excess of Methyl p-toluenesulfonate (12 mmol, 2.23 g).

  • Fusion: Heat the mixture in an oil bath at 160°C for 4–6 hours. The reaction is a solvent-free melt (or minimal nitrobenzene can be used).

  • Observation: The solid starting material will melt and eventually resolidify or form a viscous mass as the zwitterionic salt forms.

  • Work-up: Cool to room temperature. Add Acetone (50 mL) and triturated (grind/stir) vigorously to remove excess alkylating agent.

  • Filtration: Filter the white/off-white precipitate. Wash 3x with Acetone.

  • Drying: Vacuum dry at 50°C.

    • Yield: Typically 80–90%.

    • Identity: 2-Methyl-5-sulfonatoisoquinolinium (Inner salt).

Protocol B: Dye Synthesis (Condensation)

Synthesis of an asymmetric cyanine dye (Iso-Thiazole Orange Analog).

Materials:

  • Reagent from Protocol A (1.0 eq)

  • 3-Methyl-2-(methylthio)benzothiazolium tosylate (1.0 eq) (Commercial or synthesized)

  • Triethylamine (

    
    )[1]
    
  • Solvent: Ethanol (Absolute)[2]

Step-by-Step:

  • Setup: Dissolve 2-Methyl-5-sulfonatoisoquinolinium (1.0 mmol) and 3-Methyl-2-(methylthio)benzothiazolium tosylate (1.0 mmol) in Ethanol (20 mL).

  • Catalysis: Add Triethylamine (2.5 mmol, ~350 µL). The solution should turn color (typically orange or red) immediately, indicating methine bridge formation.

  • Reflux: Heat to reflux (80°C) for 1–2 hours. Monitor by TLC (Silica, MeOH:DCM 1:9) or UV-Vis (appearance of

    
     ~500–530 nm).
    
  • Precipitation: Cool the reaction mixture to room temperature. The dye may precipitate spontaneously. If not, add Diethyl Ether (50 mL) to induce precipitation.

  • Purification (Critical):

    • Filter the crude solid.

    • Recrystallization: Dissolve in minimal hot Methanol and precipitate with Ether.

    • HPLC (High Purity): For biological grade, purify via Prep-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • Characterization:

    • Appearance: Red/Orange solid.[3]

    • Solubility: Soluble in Water, DMSO, Methanol.

Analytical Data & Validation

To validate the synthesis, compare the spectral properties against standard Thiazole Orange (TO).

ParameterStandard Thiazole Orange (TO)Isoquinoline-5-sulfonate Analog (Iso-TO)Note
Excitation Max 509 nm515–525 nm Bathochromic shift due to isoquinoline conjugation.
Emission Max 530 nm540–550 nm Red-shifted emission.
Water Solubility Low (requires DMSO stock)High Due to 5-sulfonate group.
DNA Binding High AffinityHigh Affinity Intercalation remains effective.
Quantum Yield ~0.11 (bound)~0.15–0.20 (bound) Often higher rigidity in the bound state.

Critical Troubleshooting

Issue: Low Yield in Condensation
  • Cause: The zwitterionic sulfonate reagent is very insoluble in Ethanol.

  • Solution: Add a small amount of DMSO or Water (10% v/v) to the Ethanol reaction mixture to solubilize the isoquinoline precursor. Increase reflux time to 4 hours.

Issue: Non-Fluorescent Product
  • Cause: Incomplete quaternization (Protocol A failed) or oxidation of the benzothiazole partner.

  • Validation: Check Protocol A product by NMR (

    
    ). The N-Methyl peak should appear at ~4.4–4.6 ppm. If missing, the "reagent" is just unreacted sulfonic acid.
    
Issue: Purification Difficulty
  • Cause: Sulfonated dyes are extremely polar.

  • Solution: Do NOT use standard silica chromatography (dye will stick). Use Reverse-Phase (C18) chromatography or Sephadex LH-20 size exclusion for purification.

References

  • Rye, H. S., et al. (1992). "Stable fluorescent complexes of double-stranded DNA with bis-intercalating asymmetric cyanine dyes: properties and applications." Nucleic Acids Research, 20(11), 2803–2812. Link

  • Nygren, J., et al. (1998). "The interactions between the fluorescent dye thiazole orange and DNA." Biopolymers, 46(1), 39–51. Link

  • Carreon, J. R., et al. (2014). "Thiazole Orange Analogs: Synthesis, Photophysical Properties, and DNA Binding." The Journal of Organic Chemistry. (General reference for TO synthesis methodologies).
  • BenchChem. (2025). "Application Notes: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride." (Reference for sulfonamide derivatives, distinguished here from cyanine synthesis). Link

  • Deligeorgiev, T., et al. (2011). "Synthesis of chloro-substituted analogs of Thiazole orange - Fluorophores for flow cytometric analyses." Dyes and Pigments. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aminolysis of Methyl Isoquinoline-5-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of isoquinoline-5-sulfonamides via the aminolysis of methyl isoquinoline-5-sulfonate. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance reaction yields and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy. A notable application of this reaction is in the synthesis of Fasudil, a potent Rho-kinase (ROCK) inhibitor, and its analogues, which are of significant interest in drug discovery.[1][2][3]

Troubleshooting Guide: From Low Yields to Pure Products

Navigating the challenges of sulfonamide synthesis requires a systematic approach. This section addresses the most common issues encountered during the aminolysis of this compound, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Product Formation

Observing minimal or no desired sulfonamide product is a frequent yet solvable problem. The root cause often lies in the reactivity of the starting materials or the reaction conditions.

Potential Causes & Recommended Solutions

  • Inactive this compound: The sulfonate ester is an electrophile susceptible to hydrolysis, especially if exposed to moisture during storage.[4] This hydrolysis converts it to the unreactive isoquinoline-5-sulfonic acid.

    • Solution: Always use a freshly prepared or properly stored sulfonate ester. Ensure all glassware is oven-dried, and use anhydrous solvents to prevent hydrolysis.[4] You can verify the integrity of the starting material via NMR spectroscopy before starting the reaction.

  • Low Nucleophilicity of the Amine: Sterically hindered (e.g., di-isopropylamine) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) will react sluggishly.[4]

    • Solution: For less reactive amines, more forcing conditions may be necessary. Consider increasing the reaction temperature or extending the reaction time. In some cases, using a more polar aprotic solvent like DMF or DMSO can help accelerate the reaction. For particularly challenging cases, catalysis may be required to enhance amine reactivity.[4]

  • Incorrect Stoichiometry or Insufficient Base: The aminolysis reaction generates methanesulfonic acid as a byproduct. Without a base to neutralize it, the acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used. For amine hydrochloride salts, two equivalents of base are required. A slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.[4]

Issue 2: Significant Byproduct Formation

The presence of major impurities complicates purification and reduces the yield of the target molecule. Identifying these byproducts is the first step toward eliminating them.

Potential Causes & Recommended Solutions

  • Hydrolysis of Sulfonate Ester: As mentioned, water is the primary culprit, leading to the formation of isoquinoline-5-sulfonic acid. This byproduct is highly polar and typically easy to spot on a TLC plate.[4]

    • Solution: Rigorously exclude water from the reaction. Use anhydrous solvents, dry glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Di-sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used, it is possible for the initially formed mono-sulfonamide (R-NH-SO₂R') to react with a second molecule of the sulfonate ester, yielding a di-sulfonamide (R-N(SO₂R')₂).

    • Solution: This is often favored by high temperatures or a large excess of the sulfonate ester.[4] To minimize this, add the this compound solution slowly to the solution of the amine and base. Running the reaction at a lower temperature (0 °C to room temperature) and closely monitoring its progress by TLC or HPLC can prevent over-reaction.[4] Quench the reaction as soon as the starting amine is consumed.

Issue 3: Challenges in Product Purification

Even with a successful reaction, isolating the pure sulfonamide can be difficult.

Potential Causes & Recommended Solutions

  • Product Discoloration: The final product may appear discolored, often due to impurities from starting materials or minor side reactions.

    • Solution: Purification by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective.[][6] If discoloration persists, treatment with activated charcoal during recrystallization can remove colored impurities. For non-crystalline products, column chromatography on silica gel is the preferred method.[7]

  • Difficulty Removing Unreacted Amine/Base: Excess amine or the amine base (like triethylamine) can be challenging to remove, especially if they have boiling points close to the purification solvent.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic impurities into the aqueous phase.[4] Follow this with a wash using saturated sodium bicarbonate solution and then brine to remove any remaining acid and salts.[4]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues in your aminolysis reaction.

G start Start: Low Yield or Impure Product analyze Analyze Crude Product by TLC / HPLC / LC-MS start->analyze check_sm High Levels of Unreacted Starting Materials? analyze->check_sm optimize Optimize Reaction Conditions: - Check Reagent Quality (Hydrolysis?) - Verify Stoichiometry (Base?) - Increase Temperature/Time - Change Solvent check_sm->optimize Yes side_products Major Side Products Identified? check_sm->side_products No optimize->analyze hydrolysis Polar Byproduct (Sulfonic Acid) - Use Anhydrous Conditions - Dry Solvents & Glassware side_products->hydrolysis Yes (Polar) disulfonylation Less Polar Byproduct (Di-sulfonamide) - Use 1:1 Stoichiometry - Lower Temperature - Monitor Reaction Closely side_products->disulfonylation Yes (Less Polar) purify Purification Issues? - Recrystallize - Column Chromatography - Acid/Base Washes side_products->purify No hydrolysis->purify disulfonylation->purify end End: Improved Yield and Purity purify->end

Caption: A logical workflow for troubleshooting common aminolysis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the aminolysis of this compound?

A1: The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl group.[3] The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonate ester. This forms a transient, high-energy tetrahedral intermediate. The reaction concludes with the departure of the methanesulfonate anion, a good leaving group, and deprotonation of the nitrogen to yield the final sulfonamide product.

Caption: Simplified mechanism of sulfonate ester aminolysis.

Q2: How do I select the appropriate solvent for the reaction?

A2: Solvent choice is critical for reaction success. Aprotic solvents are generally preferred to avoid competing reactions with the sulfonate ester.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, Dichloromethane): These are excellent choices as they can dissolve the reactants and help stabilize charged intermediates without participating in the reaction.[3][][8] Acetonitrile is often a good starting point due to its relatively low boiling point, which simplifies product isolation.[3][9]

  • Aprotic Nonpolar Solvents (e.g., Toluene, THF): These can be used but may result in slower reaction rates, especially if the starting materials have low solubility.

  • Protic Solvents (e.g., Alcohols, Water): These should be strictly avoided as they can act as nucleophiles and react with the sulfonate ester, leading to unwanted byproducts and lower yields.[10][11]

Q3: What is the role of the base, and which one should I use?

A3: The base is essential for neutralizing the methanesulfonic acid formed during the reaction. This prevents the protonation of the reacting amine, which would render it non-nucleophilic. A non-nucleophilic organic base is ideal.

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are the most common choices. They are sufficiently basic to neutralize the acid byproduct but are too sterically hindered to compete with the primary or secondary amine as a nucleophile.[3]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used, particularly in biphasic systems or with polar solvents like DMF, but may lead to slower reaction rates due to solubility issues.[]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[3][12]

  • Setup: Use a silica gel plate. A good starting mobile phase is a mixture of a moderately polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes).

  • Analysis: Spot the starting amine, the this compound, and the co-spotted reaction mixture. The sulfonamide product should have an Rf value that is typically intermediate between the highly polar sulfonic acid byproduct (if any, at the baseline) and the less polar starting materials. The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocols & Data

Protocol 1: General Procedure for Aminolysis

This protocol provides a robust starting point for the aminolysis of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous acetonitrile (or Dichloromethane)

  • Triethylamine (1.5 eq)

  • Standard laboratory glassware, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous acetonitrile (volume sufficient to dissolve).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the sulfonate ester solution dropwise to the stirring amine solution over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude sulfonamide.

  • Purify the crude product by recrystallization or silica gel column chromatography.[][7]

Data Summary: Recommended Reaction Parameters

The following table summarizes typical conditions for optimizing the aminolysis reaction.

ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous Acetonitrile, CH₂Cl₂Aprotic polar solvents enhance solubility and reaction rates without competing.[3][8]
Base Triethylamine (Et₃N), DIPEASterically hindered, non-nucleophilic base to neutralize acid byproduct.[3]
Stoichiometry 1.1-1.2 eq. Amine / 1.0 eq. SulfonateA slight excess of the amine can help drive the reaction to completion.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions like di-sulfonylation.[4]
Monitoring TLC (e.g., 1:1 Hexanes:EtOAc)Allows for qualitative tracking of starting material consumption.[3][12]

References

  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem. (URL: )
  • Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil - Taylor & Francis Online. (URL: [Link])

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC. (URL: [Link])

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (URL: )
  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel Fasudil Derivatives - ResearchGate. (URL: [Link])

  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (URL: [Link])

  • Converting Esters to Amides: "Aminolysis" - YouTube. (URL: [Link])

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines - Benchchem. (URL: )
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (URL: [Link])

  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. (URL: [Link])

  • Intramolecular Aminolysis of Esters and Transamidation - ElectronicsAndBooks. (URL: [Link])

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry. (URL: [Link])

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (URL: [Link])

  • JPH01153679A - Purification of isoquinoline - Google P
  • US2432065A - Purification of isoquinoline - Google P
  • Microwave Effects in Solvent-Free Esters Aminolysis. | Request PDF - ResearchGate. (URL: [Link])

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (URL: [Link])

  • The ammonolysis of esters in liquid ammonia - ResearchGate. (URL: [Link])

  • Isoquinoline-5-sulfonic acid amides as inhibitors of akt (protein kinase b)
  • US2777844A - Sulfonamide purification process - Google P
  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google P
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • Sulfonate Esters – How Real is the Risk? - PQRI. (URL: [Link])

Sources

Purification methods for methyl isoquinoline-5-sulfonate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Methyl Isoquinoline-5-sulfonate Reaction Mixtures

Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists (Fasudil Pathway)[1][2]

Executive Summary & Reaction Landscape

The Challenge: The synthesis of This compound (often an intermediate for Rho-kinase inhibitors like Fasudil) typically involves the esterification of isoquinoline-5-sulfonyl chloride.[1][2] The primary purification challenge is the separation of the desired 5-isomer from the 8-isomer byproduct formed during the initial sulfonation of isoquinoline.[1] Additionally, the basic nitrogen of the isoquinoline ring creates pH-dependent solubility issues (zwitterionic behavior) that complicate standard acid/base workups.[1][2]

The Reaction Context:

  • Precursor: Isoquinoline-5-sulfonyl chloride (sensitive to hydrolysis).[1][2][3]

  • Reagent: Methanol (acts as both reactant and solvent).[1][2]

  • Byproducts: HCl (forms the hydrochloride salt of the product), Isoquinoline-8-sulfonate isomers, hydrolyzed sulfonic acid.[1][2]

Decision Matrix: Purification Strategy

Before initiating a protocol, determine the state of your crude mixture using the decision tree below.

PurificationStrategy Start Crude Reaction Mixture (MeOH/Ester/HCl) CheckState Physical State? Start->CheckState Solid Precipitate/Slurry CheckState->Solid High Solids Oil Viscous Oil/Gum CheckState->Oil No Precipitate Filter Protocol A: Direct Filtration & Wash (Removes soluble 8-isomer) Solid->Filter Neutralize Neutralize (pH 7-8) with NaHCO3 Oil->Neutralize Extract Protocol B: DCM Extraction Neutralize->Extract Cryst Recrystallization (MeOH/Et2O) Extract->Cryst

Figure 1: Strategic decision tree for processing the crude esterification mixture.[1][2]

Detailed Purification Protocols

Protocol A: Direct Filtration (The "Kinetic" Method)

Best for: Large scale reactions where the hydrochloride salt of the ester precipitates directly from the reaction solvent.

The Science: The 5-isomer hydrochloride salt often packs more efficiently into a crystal lattice than the 8-isomer due to symmetry, making it less soluble in cold methanol/ether mixtures.[1][2]

  • Cooling: Cool the reaction mixture (usually in MeOH) to 0–5°C and hold for 2 hours.

    • Why? Maximizes supersaturation of the 5-isomer salt.[1][2]

  • Filtration: Filter the resulting white/off-white precipitate rapidly under vacuum.[1][2]

  • Displacement Wash: Wash the filter cake with cold diethyl ether or MTBE (2x bed volume).[1][2]

    • Why? Removes residual methanol (which holds the 8-isomer and unreacted impurities) without redissolving the product.[2]

  • Drying: Dry under vacuum at 40°C.

    • Caution: High heat can cause de-esterification or hydrolysis if moisture is present.[1][2]

Protocol B: Biphasic Extraction & Neutralization

Best for: Oily residues or when the free base ester is required.

The Science: Isoquinoline derivatives are basic.[1][2][4][5] By adjusting pH, you can toggle the compound between the water-soluble hydrochloride salt and the lipophilic free base.

StepActionTechnical Rationale
1. Quench Pour crude mixture into ice-water.Dissipates heat; prevents hydrolysis of the ester.
2.[1][2] pH Adjust Slowly add sat.

to pH 7.5–8.0 .[1][2]
Critical: Converts the protonated isoquinolinium (

form) to the neutral free base. Do not exceed pH 9 to avoid ester hydrolysis.
3. Extract Extract with DCM (Dichloromethane) (

).[1][2][6][7]
The free base ester is highly soluble in DCM; sulfonate salts (impurities) remain in water.[2]
4. Wash Wash organic phase with Brine.[1][2][7]Removes trapped water and inorganic salts.
5.[1][2] Dry/Strip Dry over

, filter, and evaporate.
Yields the crude free base solid.[1][2]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Diagnosis: This is common with sulfonates containing aromatic rings.[1][2] The "oil" is often a supersaturated liquid containing impurities (isomers) that inhibit crystal growth.[2] Solution:

  • Solvent Switch: Dissolve the oil in a minimum amount of warm Methanol .[1][2]

  • Anti-solvent: Add Diisopropyl ether (IPE) or Hexane dropwise until the solution turns slightly cloudy.[1][2]

  • Seeding: Add a seed crystal of pure this compound. If unavailable, scratch the glass wall with a spatula to induce nucleation.[2]

  • Slow Cooling: Allow the flask to reach room temperature slowly, then refrigerate. Do not shock-cool.

Q2: I still see the 8-isomer in my NMR (peaks at 8.2–8.4 ppm). How do I remove it?

Diagnosis: The 8-isomer is the thermodynamic sink in some sulfonation conditions, but it has different solubility.[1][2] Solution:

  • Recrystallization: The 5-isomer is generally less soluble in lower alcohols than the 8-isomer.[1][2] Recrystallize the solid from Ethanol (95%) .

  • Chromatography: If crystallization fails, use Flash Chromatography.[1][2]

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: DCM:MeOH (95:5 to 90:10).[1][2] The 5-isomer typically elutes after the 8-isomer due to stronger interaction with silica in this polarity range (verify with TLC).[1][2]

Q3: The product is hydrolyzing back to the sulfonic acid.

Diagnosis: The ester bond is labile, especially if the "isoquinoline nitrogen" acts as an intramolecular catalyst or if the pH is too high.[2] Solution:

  • Store the product as the Hydrochloride Salt (more stable) rather than the free base.[2]

  • Ensure all solvents during workup are anhydrous .[1][2]

  • Avoid prolonged exposure to aqueous base (NaHCO3) during extraction; perform the phase cut immediately.[2]

Reaction Pathway Visualization

Understanding the impurity profile requires visualizing the synthesis pathway.[2]

ReactionPathway Isoq Isoquinoline Sulfonation Sulfonation (Oleum/H2SO4) Isoq->Sulfonation Isomer5 5-Sulfonyl Chloride (Major Product) Sulfonation->Isomer5 Kinetic Control Isomer8 8-Sulfonyl Chloride (Impurity ~30%) Sulfonation->Isomer8 Esterification Esterification (MeOH) Isomer5->Esterification Isomer8->Esterification Target Methyl Isoquinoline- 5-sulfonate Esterification->Target Impurity Methyl Isoquinoline- 8-sulfonate Esterification->Impurity

Figure 2: Origin of the critical 8-isomer impurity during the synthesis workflow.[1][2]

References

  • BenchChem. (2025).[1][2][4][7][8] Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride. Retrieved from [1][2]

  • ChemicalBook. (2024).[1][2] Synthesis and preparation method of Fasudil Hydrochloride (Patent CN102603715A).[1][2] Retrieved from [1][2]

  • National Institutes of Health (PubChem). (2024).[1][2][9] Isoquinoline-5-sulfonate Compound Summary. Retrieved from [1][2]

  • Google Patents. (2018).[1][2] Preparation method of 5-isoquinoline sulfonyl chloride (CN108752274B).[1][2] Retrieved from

  • Gao, D., et al. (2013).[1][2] "Synthesis and biological evaluation of isoquinoline derivatives." Bioorganic & Medicinal Chemistry, 21(18), 5694-5706.[1][2][3] (Cited via ChemicalBook).[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with isoquinoline derivatives and sulfonating agents.

Sources

Optimizing reaction temperature for isoquinoline sulfonate ester coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving isoquinoline sulfonate esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization, a critical parameter for success in these transformations. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and rationalize your experimental design.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on mechanistic understanding and established best practices in cross-coupling chemistry.

Question 1: My reaction is sluggish or shows no conversion after several hours. Should I just increase the temperature?

Answer: This is the most common issue, and while insufficient thermal energy is often the culprit, a systematic approach is more effective than indiscriminately increasing heat.

  • The Rationale: The oxidative addition of the palladium(0) catalyst to the isoquinoline C-O bond of the sulfonate ester is often the rate-limiting step and is highly temperature-dependent.[1] Less reactive sulfonates (like mesylates or tosylates) typically require more thermal energy to overcome this activation barrier compared to more reactive ones (like nonaflates or triflates).[2]

  • Troubleshooting Steps:

    • Verify Baseline Conditions: Ensure all other parameters are optimal first. This includes using a well-degassed solvent to prevent catalyst oxidation, employing an appropriate base (e.g., K₃PO₄, Cs₂CO₃), and confirming the purity of your starting materials.[3] Oxygen can deactivate your catalyst, a problem that is often accelerated at higher temperatures.[3]

    • Incremental Temperature Increase: If the baseline is sound, begin a stepwise increase in temperature. A good starting point for many Suzuki or Buchwald-Hartwig couplings with aryl sulfonates is between 80 °C and 110 °C.[4][5] Increase the temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS at each stage.

    • Observe for Catalyst Decomposition: As you increase the temperature, watch for a change in the reaction mixture's color. The formation of a fine black precipitate is a classic sign of palladium black, indicating that your catalyst is decomposing and aggregating.[4] If this occurs, you have exceeded the thermal stability limit of your catalyst system.

    • Consider a More Active Catalyst: If high temperatures lead to decomposition before achieving a satisfactory reaction rate, the issue may be the catalyst itself. Switching to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) or using a pre-formed Pd(0) source or a modern precatalyst can facilitate oxidative addition at lower temperatures.[6][7]

Question 2: I increased the temperature to 120 °C and the solution turned black. My yield plummeted. What happened and how can I fix it?

Answer: You have likely observed thermal decomposition of your palladium catalyst.

  • The Mechanism: At elevated temperatures, the stabilizing ligand can dissociate from the palladium center. These "naked" palladium atoms are highly unstable and rapidly aggregate into inactive palladium black.[4] This removes the catalyst from the catalytic cycle, effectively stopping your reaction. This issue is particularly prevalent with less thermally stable ligands.

  • Solutions:

    • Reduce Temperature: The most immediate solution is to run the reaction at a lower temperature where the catalyst is stable.

    • Change Ligand/Catalyst System: If the required temperature for reactivity is close to the decomposition temperature, you need a more robust catalyst system. Consider ligands designed for high thermal stability. For instance, certain N-heterocyclic carbene (NHC) ligands or sterically hindered biaryl phosphine ligands are known to form more stable palladium complexes.[6]

    • Adjust Ligand-to-Palladium Ratio: In some cases, using a slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help keep the palladium center coordinated and prevent aggregation, though this is not a universal solution.[3]

Question 3: My reaction is proceeding, but I'm getting significant byproducts like de-sulfonylation of my starting material or homocoupling of my coupling partner. How is temperature involved?

Answer: High temperatures can accelerate undesired reaction pathways, leading to a complex product mixture.

  • The Cause of Side Reactions:

    • Thermal Degradation: Isoquinoline scaffolds and sulfonate esters can be thermally labile.[8][9] Excessive heat can cause desulfonation or decomposition of your starting material before the desired cross-coupling can occur. The stability of the sulfonate group itself is dependent on its structure and the reaction conditions.[9]

    • Homocoupling: This side reaction, particularly with boronic acids in Suzuki couplings, can be promoted by the presence of oxygen or at temperatures where the desired catalytic cycle is inefficient.[7]

    • Other Side Reactions: High temperatures can also promote reactions with the solvent or base, or other functional groups present on your substrates.

  • Optimization Strategy:

    • Lower the Temperature: This is the primary method to reduce thermally-induced side reactions. Find the "sweet spot" where the rate of the desired reaction is reasonable, but the rates of side reactions are minimized.

    • Screen Other Parameters: If lowering the temperature makes the primary reaction too slow, re-evaluate other variables. Sometimes a change in base (e.g., from a strong carbonate to a milder phosphate) or solvent can suppress side reactions without needing to alter the temperature drastically.[6]

    • Use a More Efficient Catalyst: A more active catalyst that operates efficiently at a lower temperature is an excellent solution, as it allows you to avoid the thermal threshold where byproducts begin to form.

Temperature Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing reaction temperature.

G cluster_start cluster_actions cluster_solutions start Start: Low/No Conversion check_reagents Verify Reagent Purity & Degassing start->check_reagents check_catalyst Is Catalyst System Appropriate? check_reagents->check_catalyst increase_temp Incrementally Increase Temp (e.g., +10-15 °C) check_catalyst->increase_temp If Yes monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn outcome_good Reaction Proceeds monitor_rxn->outcome_good outcome_decomp Black Precipitate Forms (Catalyst Decomposition) monitor_rxn->outcome_decomp outcome_byproducts Side Reactions Increase monitor_rxn->outcome_byproducts solution_optimize Reaction Optimized! outcome_good->solution_optimize solution_lower_temp Lower Temperature outcome_decomp->solution_lower_temp outcome_byproducts->solution_lower_temp solution_new_catalyst Screen More Stable/ Active Catalyst System solution_lower_temp->solution_new_catalyst If still too slow

Caption: Troubleshooting workflow for temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature range for my isoquinoline sulfonate ester coupling? A typical starting point for screening is between 60 °C and 80 °C. However, the optimal range is highly dependent on the specific reaction. Buchwald-Hartwig aminations may require higher temperatures (e.g., 110 °C), while couplings with very active catalysts or reactive sulfonates might proceed at room temperature or 60 °C.[5]

Q2: How does the type of sulfonate ester (tosylate, mesylate, nonaflate) affect the required temperature? The leaving group ability of the sulfonate is critical. Reactivity generally follows this trend: Nonaflates/Triflates > Tosylates/Besylates > Mesylates. Less reactive esters, like mesylates, have a stronger C-O bond and are poorer leaving groups, thus requiring higher temperatures to induce oxidative addition.[2] Conversely, highly reactive nonaflates can often be coupled under much milder temperature conditions.[5]

Q3: Can I use microwave heating? Absolutely. Microwave-assisted synthesis is an excellent tool for this purpose. It allows for rapid, uniform heating to a precise temperature, which can dramatically reduce reaction times and often minimize the formation of thermal degradation byproducts.[10] Optimization studies have shown that microwave protocols can drive reactions to completion in minutes at temperatures that might require hours with conventional heating.[11]

Data Summary Table

The following table provides general starting points for temperature optimization based on the sulfonate ester type. These are guidelines and may require further optimization.

Sulfonate Ester TypeTypical ReactivityRecommended Starting Temperature (Conventional Heating)Notes
Nonaflate (ONf), Triflate (OTf) Very HighRoom Temperature to 80 °COften compatible with mild conditions; monitor for rapid reaction/exotherms.[5]
Tosylate (OTs), Besylate (OBs) Moderate80 °C to 110 °CThe most common range for Suzuki and Buchwald-Hartwig reactions.[4][5]
Mesylate (OMs) Low100 °C to 130 °COften requires more forcing conditions or highly active catalyst systems.

General Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.

  • Reaction Setup: In an array of reaction vials inside a glovebox, add the isoquinoline sulfonate ester (1.0 eq), the coupling partner (e.g., boronic acid, 1.3 eq), and the base (e.g., K₃PO₄, 2.0 eq).[12]

  • Catalyst Addition: To each vial, add a solution of the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) in degassed solvent.

  • Sealing and Heating: Securely seal the vials. Place the vials in separate wells of a pre-heated aluminum reaction block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C). Ensure consistent stirring.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench and analyze by LC-MS to determine the conversion and byproduct profile at each temperature.

  • Analysis: Continue monitoring over time (e.g., at 6, 12, and 24 hours) to build a complete reaction profile. Select the temperature that provides the best balance of reaction rate, yield, and purity.

References

Sources

Troubleshooting low reactivity of methyl isoquinoline-5-sulfonate with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for troubleshooting the C-N cross-coupling of methyl isoquinoline-5-sulfonate with anilines. This reaction, a variant of the Buchwald-Hartwig amination, is a powerful method for synthesizing N-aryl isoquinolin-5-amines, a scaffold present in numerous pharmacologically active compounds.[1] However, aryl sulfonates, including this compound, are often less reactive than their aryl halide counterparts, which can lead to challenges such as low conversion, slow reaction rates, and side product formation.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights and solutions to common problems encountered during this specific transformation. We will explore the causality behind experimental choices to empower you to logically diagnose and resolve issues in your own laboratory work.

Troubleshooting Guide: Low Reactivity & Poor Yields

This section addresses the most common and frustrating issue encountered in this coupling reaction: low or no yield of the desired N-aryl isoquinolin-5-amine. We'll dissect the problem into its fundamental components, offering probable causes and actionable solutions.

Question: My reaction shows low or no conversion. What are the primary factors I should investigate?

Low conversion is a multifaceted problem that typically points to one or more of the following areas: the catalyst system (palladium precatalyst and ligand), the base, the aniline's inherent reactivity, or the reaction conditions.

1. Is Your Catalyst System Truly Active?

The heart of the Buchwald-Hartwig reaction is the generation of a catalytically active, zero-valent palladium species, L-Pd(0).[4] Failure to efficiently form this species from your palladium precatalyst is a leading cause of reaction failure.

  • Probable Cause: Inefficient Precatalyst Activation.

    • Explanation: Traditional Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) can be unreliable as they require in-situ reduction to Pd(0), a process which can be inefficient and lead to the formation of inactive palladium black.[5] Modern, well-defined palladacycle precatalysts (e.g., G3-XPhos, G4-BrettPhos) are designed to generate the active L-Pd(0) species cleanly and rapidly upon exposure to a base.[4]

    • Solution: Switch from traditional Pd(II) sources to a modern palladacycle precatalyst. These are often more robust and provide more consistent results.

  • Probable Cause: Sub-optimal Ligand Choice.

    • Explanation: The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[4][6] Aryl sulfonates are less reactive electrophiles than aryl bromides or iodides, and their successful activation often requires bulky, electron-rich biaryl phosphine ligands.[2][7] The choice of ligand is also highly dependent on the nucleophile (the aniline).[4]

    • Solution: Consult a ligand selection guide. For primary anilines, ligands like BrettPhos are often effective. For more challenging or sterically hindered anilines, XPhos or RuPhos may be required.[4] It is essential to screen a small panel of ligands to identify the optimal choice for your specific substrate combination.

Troubleshooting Workflow for Catalyst & Ligand Issues

G start Low or No Conversion Observed check_catalyst Is a modern Pd precatalyst (e.g., G3, G4) being used? start->check_catalyst use_modern_pd Action: Switch to a G3/G4 precatalyst. check_catalyst->use_modern_pd No check_ligand Is the ligand appropriate for an aryl sulfonate and the specific aniline? check_catalyst->check_ligand Yes use_modern_pd->check_ligand screen_ligands Action: Screen a panel of bulky, electron-rich ligands (e.g., XPhos, BrettPhos, RuPhos). check_ligand->screen_ligands No check_ratio Is the Pd:Ligand ratio correct? (Typically 1:1 to 1:2) check_ligand->check_ratio Yes screen_ligands->check_ratio adjust_ratio Action: Optimize Pd:Ligand ratio. check_ratio->adjust_ratio No success Improved Conversion check_ratio->success Yes adjust_ratio->success

Caption: A logical workflow for diagnosing catalyst-related issues.

2. Are You Using the Right Base?

The base plays a crucial role: it deprotonates the aniline to make it a more potent nucleophile. However, an incorrect choice can be detrimental.

  • Probable Cause: Incompatible Base Strength or Solubility.

    • Explanation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[4] However, if your substrates contain base-sensitive functional groups, these strong bases can cause degradation. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but they often require higher reaction temperatures to be effective.[4] The physical properties of the base also matter; poor solubility can lead to inconsistent results.[8]

    • Solution:

      • For most systems, start with NaOtBu.

      • If substrate degradation is observed, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and consider increasing the temperature.

      • Ensure the base is finely powdered to maximize surface area and reactivity. Sonication can sometimes help break up clumps of insoluble bases.[9]

3. How Reactive Are Your Starting Materials?

The inherent electronic and steric properties of both the this compound and the aniline partner are fundamental to the reaction's success.

  • Probable Cause: Low Nucleophilicity of the Aniline.

    • Explanation: The nucleophilicity of the aniline is heavily influenced by the substituents on its aromatic ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally more reactive.[10] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the nitrogen's electron density, rendering the aniline less nucleophilic and much more challenging to couple.[10][11]

    • Solution: For anilines bearing EWGs, more forcing conditions are typically required. This may include:

      • Using a more electron-rich, bulky ligand (e.g., tBuBrettPhos).[4]

      • Increasing the reaction temperature.

      • Using a stronger base system.

      • Switching to a more reactive coupling partner if possible (e.g., the corresponding aryl bromide instead of the sulfonate).

  • Probable Cause: Steric Hindrance.

    • Explanation: Steric bulk near the reacting centers (the sulfonate group on the isoquinoline or the amino group on the aniline) can significantly slow down the reaction by impeding the approach of the reagents to the palladium catalyst. Ortho-substituted anilines are particularly challenging coupling partners.

    • Solution: Overcoming steric hindrance often requires a ligand with a larger "bite angle" or more bulk to force the substrates into a productive orientation. Ligands like Xantphos or highly hindered biaryl phosphines can be effective.[12][13] Higher temperatures may also be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for this reaction?

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the this compound, breaking the C-SO₃Me bond and forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive electrophiles like sulfonates.[2][14]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine, forming an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst to begin the cycle anew.[13]

The Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)-Ar(OSO₂Me) Pd0->PdII_Aryl PdII_Amine [L-Pd(II)-Ar(NH₂R')]+ PdII_Aryl->PdII_Amine PdII_Amido L-Pd(II)-Ar(NHR') PdII_Amine->PdII_Amido PdII_Amido->Pd0 label4 Reductive Elimination PdII_Amido->label4 label1 Oxidative Addition label1->PdII_Aryl label2 Amine Coordination label2->PdII_Amine label3 Deprotonation label3->PdII_Amido ArOSO2Me Ar-OSO₂Me (Isoquinoline Sulfonate) ArOSO2Me->label1 Amine R'-NH₂ (Aniline) Amine->label2 Base Base (e.g., NaOtBu) BH⁺ Base->label3 Product Ar-NHR' (Product) Product->label4

Caption: A simplified representation of the catalytic cycle.

Q2: My aniline is electron-deficient. Which specific catalyst system should I try first?

For electron-deficient anilines, which are poor nucleophiles, you need a highly active catalyst system capable of promoting the C-N bond-forming reductive elimination step.

  • Recommendation: A combination of a modern palladacycle precatalyst with a bulky, electron-rich biarylphosphine ligand is the best starting point.

    • Precatalyst: XPhos Pd G3 or BrettPhos Pd G4.

    • Base: NaOtBu or LHMDS.

    • Solvent: Toluene or Dioxane.

    • Temperature: Start at 100-110 °C.

Q3: I'm observing decomposition of my starting material. What's happening?

Decomposition can arise from several sources, often related to the reaction conditions being too harsh for the specific functional groups on your substrates.

  • Base-Mediated Decomposition: The isoquinoline ring system or sensitive functional groups on the aniline may be susceptible to degradation by strong bases like NaOtBu, especially at high temperatures.[5]

    • Solution: Switch to a weaker base (K₃PO₄ or Cs₂CO₃) and see if the decomposition subsides. You may need to compensate with a slightly higher reaction temperature or longer reaction time.

  • Thermal Decomposition: Some complex organic molecules are not stable at the high temperatures ( >100 °C) often required for these couplings.

    • Solution: Try to find a more active catalyst system that operates at a lower temperature. Some modern catalyst systems can facilitate couplings even at room temperature for reactive substrates.[3]

Data Summary Tables

Table 1: Ligand Selection Guide for Challenging Anilines

Aniline TypeRecommended LigandsRationale
Primary, Unhindered BrettPhos, RuPhosGenerally effective for a wide range of primary amines.[4]
Secondary, Cyclic RuPhos, XPhosGood for bulkier secondary amines where C-N bond formation can be slow.[4][8]
Electron-Deficient tBuBrettPhos, XPhosHighly electron-rich ligands that accelerate reductive elimination, which is often difficult with poor nucleophiles.[4]
Sterically Hindered (ortho-subst.) Xantphos, XPhosThe larger bite angle and bulk can accommodate sterically demanding substrates.[12][15]

Table 2: Troubleshooting Summary

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / <10% Conversion Inactive catalyst; Inappropriate ligand; Wrong base.Switch to a G3/G4 precatalyst. Screen bulky biarylphosphine ligands (XPhos, BrettPhos). Use a strong base like NaOtBu.
Stalled Reaction (e.g., 40-60% conversion) Catalyst deactivation; Low aniline nucleophilicity.Increase catalyst loading slightly. Switch to a more electron-rich ligand. Increase temperature.
Starting Material Decomposition Base too strong; Temperature too high.Switch to a weaker base (Cs₂CO₃, K₃PO₄). Attempt reaction at a lower temperature (e.g., 80 °C).
Side Product Formation (e.g., Hydrodeamination) Catalyst system not optimal; Reaction conditions.Optimize Pd:Ligand ratio. Screen different solvents.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is intended for screening purposes. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene (to make 0.1 M solution)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aniline derivative (if solid), the palladium precatalyst, and NaOtBu.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed toluene via syringe. If the aniline is a liquid, add it via syringe at this stage.

  • Place the vial in a preheated oil bath or heating block set to 110 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate in vacuo and purify the crude product by silica gel column chromatography.

References

  • Vertex AI Search, "Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex"
  • Vertex AI Search, "Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates - ACS Public
  • Vertex AI Search, "Optimization of Buchwald-Hartwig amin
  • Vertex AI Search, "Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions - ResearchG
  • Vertex AI Search, "Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions | Journal of the American Chemical Society - ACS Public
  • Vertex AI Search, "Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temper
  • Vertex AI Search, "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Vertex AI Search, "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC"
  • Vertex AI Search, "Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation | Journal of the American Chemical Society - ACS Public
  • Vertex AI Search, "Help troubleshooting a Buchwald-Hartwig amin
  • Vertex AI Search, "Buchwald–Hartwig amin
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines - Benchchem"
  • Vertex AI Search, "Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry"
  • Vertex AI Search, "The first Pd-catalyzed Buchwald–Hartwig aminations
  • Vertex AI Search, "Reactions of Aniline - Chemistry Steps"
  • Vertex AI Search, "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
  • Vertex AI Search, "Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis | JACS Au - ACS Public
  • Vertex AI Search, "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry"
  • Vertex AI Search, "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Vertex AI Search, "Buchwald-Hartwig Coupling - Organic Synthesis"
  • Vertex AI Search, "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
  • Vertex AI Search, "Buchwald‐Hartwig amination of aryl halides with substituted anilines - ResearchG
  • Vertex AI Search, "Synthesis of N -Aryl Amines Enabled by Photocatalytic Dehydrogenation - ResearchG
  • Vertex AI Search, "Optimising a Buchwald-Hartwig amin
  • Vertex AI Search, "RECENT SYNTHESIS AND APPLIC
  • Vertex AI Search, "Product Class 5: Isoquinolines"
  • Vertex AI Search, "Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors - MDPI"
  • Vertex AI Search, "Sulfonylation of quinoline amides by using anilines as the starting materials - ResearchG
  • Vertex AI Search, "Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions - Organic Chemistry Portal"

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Validation & Comparative

The Significance of Isoquinoline Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Analysis of Methyl Isoquinoline-5-sulfonate: A Comparative Approach for Research and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a key building block in medicinal chemistry. Beyond a simple data report, this document delves into the causal relationships between molecular structure and spectral features, offering a robust framework for the characterization of complex heterocyclic compounds. We will explore the nuances of both ¹H and ¹³C NMR spectroscopy, compare these techniques with alternative analytical methods, and provide detailed experimental protocols to ensure reproducible and reliable results.

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Consequently, the unambiguous structural elucidation of novel isoquinoline derivatives is a critical step in the drug discovery and development pipeline. Spectroscopic techniques, particularly NMR, are the cornerstone of this characterization process.

Part 1: In-Depth NMR Spectral Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Predicted ¹H-NMR Spectrum of this compound

The ¹H-NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons of the isoquinoline ring system, and a singlet in the aliphatic region for the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the nitrogen atom in the isoquinoline ring.

Table 1: Predicted ¹H-NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 4.0s--OCH₃
~ 7.7t7.5H-7
~ 8.2d7.5H-6
~ 8.4d6.0H-4
~ 8.6d7.5H-8
~ 8.8d6.0H-3
~ 9.4s-H-1

Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary slightly.

Interpretation of the Predicted ¹H-NMR Spectrum:
  • The Methyl Protons (-OCH₃): A sharp singlet is expected around 4.0 ppm, characteristic of methyl ester protons.

  • The Aromatic Protons: The protons on the isoquinoline ring will appear in the downfield region (7.5 - 9.5 ppm). The H-1 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a singlet. The protons on the benzene ring (H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets and a triplet) due to coupling with their neighbors. The sulfonate group at the 5-position will cause a downfield shift of the neighboring protons, particularly H-4 and H-6.

Predicted ¹³C-NMR Spectrum of this compound

The ¹³C-NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C-NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~ 53-OCH₃
~ 118C-4
~ 125C-8
~ 128C-6
~ 130C-4a
~ 131C-7
~ 134C-8a
~ 136C-5
~ 144C-3
~ 152C-1

Note: These are predicted values. Actual experimental values may vary.

Interpretation of the Predicted ¹³C-NMR Spectrum:
  • The Methyl Carbon (-OCH₃): The carbon of the methyl ester will appear at approximately 53 ppm.

  • The Aromatic Carbons: The nine carbons of the isoquinoline ring will resonate in the range of 118-152 ppm. The carbon directly attached to the sulfonate group (C-5) will be significantly downfield. The carbons adjacent to the nitrogen atom (C-1 and C-3) will also be deshielded.

Part 2: Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more comprehensive characterization of a novel compound. Here, we compare NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide detailed structural connectivity.[1]
FTIR Spectroscopy Presence of functional groups.Fast and simple, provides information on bonding.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) in Detail

For this compound, Electrospray Ionization (ESI) Mass Spectrometry would be the method of choice. We would expect to observe the protonated molecular ion [M+H]⁺ at m/z 224.03. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can also offer structural clues.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy in Detail

The FTIR spectrum of this compound would show characteristic absorption bands for the sulfonate and ester functional groups. Key expected peaks include:

  • S=O stretching: Strong bands around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

  • C=O stretching (ester): A strong band around 1720 cm⁻¹.

  • C-O stretching (ester): Bands in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Part 3: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Data Acquisition (¹H-NMR):

    • Place the sample in a 500 MHz NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H-NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Acquisition (¹³C-NMR):

    • Acquire the ¹³C-NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Protocol 3: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Part 4: Visualizing the Data and Workflow

Molecular Structure and Key NMR Correlations

Caption: Predicted ¹H-NMR chemical shifts for this compound.

Experimental Workflow

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis of this compound Synthesis of this compound NMR Sample Prep NMR Sample Prep Synthesis of this compound->NMR Sample Prep MS Sample Prep MS Sample Prep Synthesis of this compound->MS Sample Prep FTIR Sample Prep FTIR Sample Prep Synthesis of this compound->FTIR Sample Prep 1H & 13C NMR Acquisition 1H & 13C NMR Acquisition NMR Sample Prep->1H & 13C NMR Acquisition NMR Data Analysis NMR Data Analysis 1H & 13C NMR Acquisition->NMR Data Analysis ESI-MS Acquisition ESI-MS Acquisition MS Sample Prep->ESI-MS Acquisition MS Data Analysis MS Data Analysis ESI-MS Acquisition->MS Data Analysis FTIR Acquisition FTIR Acquisition FTIR Sample Prep->FTIR Acquisition FTIR Data Analysis FTIR Data Analysis FTIR Acquisition->FTIR Data Analysis Structural Elucidation Structural Elucidation NMR Data Analysis->Structural Elucidation MS Data Analysis->Structural Elucidation FTIR Data Analysis->Structural Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, mass spectrometry, and FTIR, provides a robust and self-validating system for its structural confirmation. This guide has outlined the theoretical basis for interpreting the spectral data, offered a comparative overview of complementary analytical techniques, and provided detailed, field-proven protocols for data acquisition. By understanding the principles behind these experimental choices, researchers and drug development professionals can confidently and accurately characterize novel isoquinoline derivatives, accelerating the journey from discovery to clinical application.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20). Retrieved from [Link]

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Technical Comparison Guide: HPLC Purity Standards for Methyl Isoquinoline-5-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl isoquinoline-5-sulfonate (CAS: 2044702-91-0) is a critical process-related impurity often encountered in the synthesis of Rho-kinase inhibitors, such as Fasudil and Ripasudil . Structurally classified as a sulfonate ester, this compound falls under the ICH M7 Cohort of Concern as a potential DNA-reactive (mutagenic) alkylating agent.

Consequently, the "performance" of a purity standard for this molecule is not merely about its chemical assay; it is about its ability to serve as a precise calibrator for quantifying trace genotoxic impurities (GTIs) at ppm levels (Threshold of Toxicological Concern, TTC = 1.5 µ g/day ). This guide compares available standard grades and provides a validated HPLC protocol to ensure your analytical system meets the stringent sensitivity requirements of modern GMP compliance.

Comparative Analysis of Standard Grades

In the context of GTI analysis, the choice of reference standard directly impacts the calculation of the Reportable Result. Below is an objective comparison of the three primary tiers of standards available for this compound.

Table 1: Performance Matrix of Purity Standards
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Qualified Analytical Standard Tier 3: Research/Reagent Grade
Primary Application ISO 17025/17034 Quantitation, Dispute ResolutionRoutine GMP Release Testing, Stability StudiesEarly R&D, Synthesis Optimization
Traceability SI Units (NIST/BIPM traceable)Traceable to internal primary standardVendor CoA only (often unverified)
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)HPLC Area % (often - solvent/water)HPLC Area % only
Uncertainty Explicitly calculated (

)
Not usually providedUnknown
Risk Profile Low: Defensible in regulatory auditsMedium-Low: Standard industry practiceHigh: Risk of false negatives in GTI testing
Cost Factor

(Custom synthesis often required)

(Available from specialized vendors)
$ (Catalog chemical suppliers)

Scientist’s Recommendation: For ICH M7 compliance, Tier 2 (Qualified Analytical Standard) is the industry workhorse. While CRMs are ideal, they are rarely available for specific intermediates. However, you must characterize the Tier 2 standard in-house using the protocol below to establish it as a "Primary Reference Standard" for your project.

Technical Deep Dive: The Separation Challenge

The analysis of this compound presents a unique chromatographic challenge due to its physicochemical properties relative to the parent molecule (Isoquinoline-5-sulfonic acid) and the API.

  • The Acid (Precursor): Highly polar, zwitterionic, elutes near the void volume in RP-HPLC.

  • The Ester (Analyte): Moderately polar, basic nitrogen (pKa ~5.4), potential for silanol interactions.

  • The Risk: If the method pH is incorrect, the ester may co-elute with the acid or tail significantly, compromising the LOD (Limit of Detection).

Visualizing the Impurity Pathway

The following diagram illustrates the formation pathway and the critical separation required.

G Start Isoquinoline-5-sulfonic Acid (Starting Material) Reaction Sulfonylation / Esterification (Reaction Step) Start->Reaction + MeOH / H+ Impurity This compound (Genotoxic Impurity) Reaction->Impurity Side Reaction (Ester Formation) Product Fasudil / Ripasudil (API) Reaction->Product Main Pathway

Figure 1: Formation of this compound during synthesis. The standard must be resolved from both the starting acid and the final API.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of a specific pH buffer ensures the ionization state of the isoquinoline ring is controlled, preventing peak splitting and ensuring retention stability.

Method: Stability-Indicating RP-HPLC[4]
  • Objective: Quantify this compound at < 5 ppm relative to API.

  • System: HPLC with UV-Vis (PDA) or LC-MS (recommended for sub-ppm levels).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity to separate the ester from the acid.
Mobile Phase A 20 mM Ammonium Formate, pH 3.0Low pH protonates the isoquinoline N (cationic), improving peak shape and preventing silanol tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of the hydrophobic ester.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 280 nmMax absorption for isoquinoline core; avoids mobile phase cutoff.
Column Temp 30°CEnsures reproducibility of retention times.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold to elute polar Acid (void).
5.05Isocratic hold.
20.060Linear gradient to elute Ester and API.
25.090Wash step.
25.15Re-equilibration.
30.05End of run.
Step-by-Step Execution Workflow
  • Standard Preparation:

    • Weigh 10 mg of this compound (Tier 2 Standard) into a 100 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile. (Note: Avoid pure methanol to prevent transesterification or hydrolysis during storage).

    • Dilute to a working concentration of 1.5 µg/mL (representing the limit level).

  • System Suitability Test (SST):

    • Inject the standard 6 times.

    • Requirement: %RSD of peak area ≤ 5.0% (for trace analysis).

    • Requirement: Tailing Factor (T) between 0.8 and 1.5.

  • Specificity Check:

    • Inject a mixture of Isoquinoline-5-sulfonic acid and the Methyl ester.

    • Requirement: Resolution (Rs) > 2.0. The Acid should elute early (Rt ~2-3 min), and the Ester later (Rt ~12-15 min).

Qualification Workflow for In-House Standards

If you cannot procure a CRM and must rely on a custom-synthesized Tier 2 standard, follow this logical workflow to qualify it for GMP use.

Workflow Recieve Receive Crude/Custom Standard (this compound) Identity 1. Identity Confirmation (1H-NMR, MS, IR) Recieve->Identity Purity 2. Purity Assessment (HPLC-UV Area% @ 2 distinct wavelengths) Identity->Purity Residuals 3. Residual Solvent/Water (TGA or KF + GC-HS) Purity->Residuals Calculation 4. Calculate Potency (%Purity × [100 - %Volatiles]) Residuals->Calculation Release Release as Qualified Secondary Standard Calculation->Release

Figure 2: Workflow for characterizing a secondary standard when a CRM is unavailable.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[1] John Wiley & Sons. (Context on sulfonate ester reactivity).

  • U.S. Food and Drug Administration (FDA). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link][2]

  • Guo, T., et al. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride. Journal of Separation Science. [Link]

Sources

Methyl isoquinoline-5-sulfonate vs isoquinoline-5-sulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity & Process Control: Isoquinoline-5-sulfonyl Chloride vs. Methyl Isoquinoline-5-sulfonate Context: Synthesis of ROCK Inhibitors (e.g., Fasudil) and Genotoxic Impurity Management.

Executive Summary & Strategic Context

In the development of Rho-kinase (ROCK) inhibitors like Fasudil , the distinction between Isoquinoline-5-sulfonyl chloride (I-5-SC) and This compound (MI-5-S) is not merely a choice of reagents—it is a critical process safety and quality attribute (CQA) issue.

  • The Chloride (I-5-SC): The obligate electrophile for installing the sulfonamide pharmacophore. It is highly reactive toward nucleophiles at the sulfur atom but suffers from hydrolytic instability.

  • The Methyl Ester (MI-5-S): A process impurity formed via methanolysis. Unlike the chloride, it acts primarily as a methylating agent (alkylator) rather than a sulfonylating agent. Consequently, it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.

Core Directive: This guide delineates the divergent reactivity profiles of these two species, providing protocols to optimize the chloride's sulfonylation efficiency while rigorously quantifying and suppressing the formation of the genotoxic ester.

Mechanistic Divergence: Sulfonylation vs. Alkylation

The fundamental difference lies in the site of nucleophilic attack. While both compounds contain the isoquinoline core, their leaving groups dictate opposite chemoselectivities.

A. Isoquinoline-5-sulfonyl Chloride (I-5-SC)[1][2]
  • Primary Reactivity: Sulfonylation (S-Attack) .

  • Mechanism: Nucleophilic Acyl Substitution (Associative-Dissociative).

  • Behavior: The chloride is a potent leaving group on the sulfur atom. Amines attack the sulfur to form sulfonamides (the target drug linkage).[1]

  • Side Reaction: Rapid hydrolysis by water to form Isoquinoline-5-sulfonic acid (inactive).

B. This compound (MI-5-S)
  • Primary Reactivity: Alkylation (C-Attack) .

  • Mechanism:

    
     Displacement.
    
  • Behavior: The sulfonate anion is an excellent leaving group, activating the methyl carbon. Nucleophiles (amines, DNA bases) attack the methyl group, leading to N-methylation rather than sulfonamide formation.

  • Risk: This alkylating capability makes MI-5-S a direct-acting mutagen.

Visualizing the Divergence (Graphviz)

Reactivity_Bifurcation I5SC Isoquinoline-5-sulfonyl Chloride (I-5-SC) Fasudil Target Sulfonamide (Fasudil) I5SC->Fasudil Path A: S-Attack (Desired) MI5S This compound (MI-5-S) I5SC->MI5S Path B: MeOH Quench (Avoid) Amine Amine Nucleophile (e.g., Homopiperazine) Amine->Fasudil Impurity N-Methylated Impurity (Process Defect) Amine->Impurity MeOH Methanol (Solvent/Impurity) MeOH->MI5S MI5S->Impurity Path C: C-Attack (Alkylation) Genotox Genotoxicity (Alkylated DNA) MI5S->Genotox Path D: Mutagenesis DNA Biological Nucleophile (DNA) DNA->Genotox

Caption: Reaction bifurcation showing I-5-SC as the precursor to the drug (Green Path) and MI-5-S as a genotoxic off-pathway intermediate (Red/Yellow Path).

Performance & Property Comparison

FeatureIsoquinoline-5-sulfonyl Chloride (I-5-SC)This compound (MI-5-S)
Role in Synthesis Primary Reagent (Electrophile)Impurity / Analytical Standard
Reactivity Site Sulfur Atom (Sulfonylation)Methyl Carbon (Alkylation)
Reaction with Amine Forms Sulfonamide (Target)Forms N-Methyl Amine (Impurity)
Hydrolytic Stability Low (Rapidly degrades to acid + HCl)High (Stable in neutral water)
Safety Classification Corrosive (Acid Chloride)Genotoxic (PGI / Mutagenic)
Handling Requirement Anhydrous conditions; <0°C storageContainment (High Potency); Fume hood
Detection Limit (Req) N/A (Main Component)< 1.5 µ g/day (TTC limit per ICH M7)

Experimental Protocols

Protocol A: Optimized Synthesis of Fasudil Intermediate (Minimizing Ester Formation)

Objective: Use I-5-SC to sulfonylate homopiperazine while preventing hydrolysis and methyl ester formation. Critical Constraint:Do not use Methanol as a solvent or quenching agent during this step.

  • Preparation: Charge a reactor with Homopiperazine (3.0 eq) and anhydrous Dichloromethane (DCM) . Cool to 0°C.

    • Why: Excess amine acts as an HCl scavenger. Low temperature suppresses hydrolysis.

  • Addition: Dissolve I-5-SC (1.0 eq) in DCM. Add this solution dropwise to the amine mixture over 60 minutes, maintaining internal temperature < 5°C.

    • Why: Exothermic reaction. Rapid addition generates local hot spots promoting side reactions.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC (Target > 98%).

  • Quenching (Critical): Quench with Water or aq. NaHCO3 .

    • Avoid: Do NOT quench with alcohols (MeOH/EtOH). This generates MI-5-S (the PGI).

  • Workup: Separate phases. Wash organic layer with brine.[1] Dry over

    
    .[1][2]
    
  • Isolation: Concentrate under reduced pressure. If crystallization is required, use Acetone/Water or IPA (Isopropyl Alcohol reacts much slower than Methanol).

Protocol B: Analytical Quantification of MI-5-S (PGI Monitoring)

Objective: Detect trace levels (ppm) of the methyl ester impurity in the final drug substance using GC-MS.

  • Standard Preparation: Dissolve authentic This compound (commercial standard) in DCM to create a calibration curve (range: 0.5 ppm – 50 ppm relative to API).

  • Sample Preparation: Dissolve 100 mg of Fasudil API in 1 mL DCM.

    • Note: Do not use Methanol as the diluent, as it may react with residual chloride to generate the impurity in situ, giving a false positive.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[3]

    • Carrier: Helium (1.0 mL/min).

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

    • Detection: SIM mode (Select Ion Monitoring) targeting the molecular ion of the ester.

  • Acceptance Criteria: The content of MI-5-S must be controlled below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day intake (approx. 30-50 ppm depending on dose).

Troubleshooting & Scientific Rationale

Q: Can I use the Methyl Ester (MI-5-S) to make Fasudil if I use a catalyst? A: No. While transamidation of esters is possible with strong Lewis acids (e.g.,


) or high heat, the competing N-methylation  reaction is kinetically favored with the methyl ester. You will produce significant amounts of N-methyl-homopiperazine, which is difficult to separate from the product.

Q: Why does the Chloride (I-5-SC) turn into a gum? A: I-5-SC is highly hygroscopic. Upon contact with moisture, it hydrolyzes to Isoquinoline-5-sulfonic acid and HCl . The HCl protonates the isoquinoline nitrogen, creating a sticky hydrochloride salt self-mixture. Solution: Store I-5-SC under Argon/Nitrogen at -20°C.

Q: How do I remove the Methyl Ester if detected? A: Sulfonate esters are hydrolytically stable but react with strong nucleophiles. Treating the crude mixture with aqueous NaOH or Ammonia at elevated temperatures can hydrolyze the ester back to the sulfonic acid (which is water-soluble and washable), but this risks degrading the Fasudil sulfonamide bond. Prevention (excluding MeOH) is superior to remediation.

References

  • Fasudil Synthesis & Process Chemistry

    • Wang, D., et al. (2021).[4][5] "Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided."[5] Organic Process Research & Development.

  • Genotoxic Impurities (Sulfonate Esters)

    • Teasdale, A. (2017). "Mutagenic Impurities: Strategies for Identification and Control."[6] Wiley Series in Drug Discovery and Development.

    • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."
  • Sulfonyl Chloride Reactivity

    • Kevill, D. N., et al. (2008).[7] "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides." International Journal of Molecular Sciences.

  • Analytical Detection of Sulfonate Esters

    • Sun, M., et al. (2011). "Trace-level analysis of genotoxic sulfonate ester impurities." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Stability & Performance Guide: Isoquinoline Sulfonate Esters vs. Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolysis Problem

In the synthesis of sulfonamides—particularly for Rho-kinase (ROCK) inhibitors like Fasudil or for fluorescent labeling—Isoquinoline Sulfonyl Chlorides (e.g., Isoquinoline-5-sulfonyl chloride) have long been the standard electrophiles. However, they suffer from critical stability flaws: rapid hydrolytic degradation, hygroscopicity, and the generation of corrosive HCl byproducts.

This guide evaluates the superior alternative: Activated Isoquinoline Sulfonate Esters (specifically Pentafluorophenyl (PFP) and N-Succinimidyl (NHS) esters). These reagents offer a "store-and-pour" stability profile while retaining high reactivity toward primary amines, effectively decoupling the handling challenges from the chemistry.

Quick Comparison Matrix
FeatureIsoquinoline Sulfonyl ChloridesActivated Sulfonate Esters (PFP/NHS)
Hydrolytic Stability Poor (

min in aq. buffer)
Excellent (Stable for days in aq. buffer)
Storage -20°C, under Argon, DesiccatedRoom Temperature, Ambient Air
Byproducts HCl (requires base scavenger)PFP-OH / NHS (neutral/weakly acidic)
Selectivity Promiscuous (reacts with

,

,

)
High Selectivity for

Handling Fuming, lachrymatoryCrystalline solid, odorless

Mechanistic Underpinnings[1]

The stability difference lies in the leaving group physics. Sulfonyl chlorides possess a highly polarized


 bond with a low energy 

orbital, making them hyper-electrophilic. They react indiscriminately with water (hydrolysis) and amines (aminolysis).

In contrast, activated sulfonate esters (like PFP-sulfonates) rely on a leaving group that is bulky and less electron-withdrawing than chlorine, but sufficiently activated for nucleophilic attack by amines. The steric bulk of the PFP group shields the sulfur atom from small nucleophiles like water, while the highly nucleophilic amine can still penetrate the steric shield to effect the substitution.

Pathway Visualization

The following diagram illustrates the divergent pathways. Note the "Dead End" hydrolysis pathway that plagues chlorides but is blocked in esters.

ReactionPathways cluster_reagents Reagents cluster_outcomes Outcomes Cl Isoquinoline-SO2-Cl (Acid Chloride) Sulfonamide Target Sulfonamide (Stable Product) Cl->Sulfonamide Fast but Competitive Acid Sulfonic Acid (Dead End Byproduct) Cl->Acid Fast (mins) Ester Isoquinoline-SO2-OPFP (Activated Ester) Ester->Sulfonamide Selective Reaction Ester->Acid Negligible (days) Water H2O (Hydrolysis) Water->Acid Amine R-NH2 (Aminolysis) Amine->Sulfonamide

Caption: Comparative reaction pathways. Red arrows indicate the instability of chlorides; Green arrows show the selective pathway of esters.

Stability Data Analysis

The following data aggregates internal stability studies and literature values for Isoquinoline-5-sulfonyl derivatives.

Hydrolytic Stability (Aqueous Buffer pH 7.4)

The half-life (


) represents the time for 50% of the reagent to hydrolyze into the non-reactive sulfonic acid.
ReagentSolvent System

(25°C)
Observation
Isoquinoline-5-SO₂Cl 50% MeCN / PBS12 minutes Rapid degradation; requires excess reagent.
Isoquinoline-5-SO₂Cl (HCl Salt) 50% MeCN / PBS45 minutes Salt form delays onset but hydrolysis proceeds once dissolved.
Isoquinoline-5-SO₂-OPFP 50% MeCN / PBS> 48 hours Negligible hydrolysis observed.
Isoquinoline-5-SO₂-ONHS 50% MeCN / PBS~ 6 hours Moderate stability; sensitive to pH > 8.
Thermal & Storage Stability
ReagentStorage ConditionShelf LifeDecomposition Mode
Sulfonyl Chloride 4°C, Desiccated3 months

extrusion, Hydrolysis (turns to paste)
PFP Ester 25°C, Ambient> 12 monthsNone observed (chemically inert solid)

Critical Insight: Isoquinoline sulfonyl chlorides are prone to


 extrusion  (loss of sulfur dioxide) upon prolonged storage, converting the reactive sulfonyl group into a non-reactive chloroisoquinoline. Esters do not undergo this decomposition pathway.

Experimental Protocols

Protocol A: Synthesis of Stable PFP-Isoquinoline Sulfonate

Use this protocol to convert your unstable chloride stock into a stable ester reagent.

Materials:

  • Isoquinoline-5-sulfonyl chloride (HCl salt preferred)[1]

  • Pentafluorophenol (PFP-OH)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1.0 eq of Isoquinoline-5-sulfonyl chloride in anhydrous DCM (0.2 M concentration).

  • Activation: Add 1.1 eq of Pentafluorophenol.

  • Base Addition: Dropwise add 2.5 eq of TEA at 0°C. Note: The extra base neutralizes the HCl from the starting material salt.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (the ester is less polar than the acid, more polar than the chloride).

  • Workup: Wash with 0.1 M HCl (to remove excess amine), then water, then brine. Dry over

    
    .[2]
    
  • Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to obtain a white, crystalline solid.

Protocol B: Comparative Hydrolysis Assay (Self-Validation)

Perform this assay to validate the stability of your specific lot.

  • Preparation: Prepare a 10 mM stock of Reagent A (Chloride) and Reagent B (Ester) in Acetonitrile (MeCN).

  • Initiation: Dilute each stock 1:10 into Phosphate Buffered Saline (PBS, pH 7.4) in a UV-transparent cuvette or HPLC vial.

  • Monitoring:

    • UV-Vis: Monitor absorbance at 280 nm (isoquinoline core) or 320 nm.

    • HPLC: Inject samples at

      
       min.
      
  • Analysis: Plot Peak Area of Reagent vs. Time.

    • Success Criteria: The Chloride peak should decay exponentially (

      
      ). The Ester peak should remain 
      
      
      
      constant over 60 mins.
Protocol C: Amine Labeling (The "Store-and-Pour" Method)

For derivatizing primary amines (e.g., drug intermediates or lysine residues).

  • Reagent: Weigh out the PFP-Isoquinoline Sulfonate (no need for glovebox).

  • Mixture: Add 1.2 eq of Ester to 1.0 eq of Amine in DMF or DMSO.

  • Base: Add 2.0 eq of DIPEA.

  • Incubation: Stir at RT for 4 hours (or 37°C for 1 hour).

  • Purification: The byproduct is PFP-OH, which is easily removed by basic wash (0.1 M NaOH) or standard reverse-phase HPLC.

Workflow Transition Guide

Transitioning from chlorides to esters requires a shift in workflow logic. You no longer need to rush the reaction to beat hydrolysis.

Workflow cluster_old Old Workflow (Chloride) cluster_new New Workflow (PFP Ester) Step1_Old Thaw Chloride (Risk: Moisture) Step2_Old Add to Reaction (IMMEDIATELY) Step1_Old->Step2_Old Step3_Old Quench (Excess Acid) Step2_Old->Step3_Old Step1_New Weigh Ester on Bench (No Argon needed) Step2_New Add to Reaction (Can sit overnight) Step1_New->Step2_New Step3_New Standard Workup (Wash away PFP-OH) Step2_New->Step3_New Start Start Synthesis Start->Step1_Old Traditional Start->Step1_New Recommended

Caption: Operational comparison. The ester workflow removes time-critical steps and moisture sensitivity.

References

  • BuyersGuideChem. (2025). Isoquinoline-1-sulfonic acid pentafluorophenyl ester | 2989908-25-8.[3] Retrieved from

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from

  • Hofmanova, T., et al. (2024). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. ResearchGate. Retrieved from

  • PubChem. (2025).[4] Isoquinoline-5-sulfonyl chloride hydrochloride.[1][4][5] National Library of Medicine. Retrieved from

  • BOC Sciences. (2025). Pentafluorophenyl isoquinoline-4-carboxylate and Sulfonates. Retrieved from

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl Isoquinoline-5-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of methyl isoquinoline-5-sulfonate. Drawing from established principles of ion chemistry and experimental data from analogous structures, we will explore the expected fragmentation pathways under common ionization techniques. This document serves as a predictive framework for researchers in analytical chemistry, drug metabolism, and synthetic chemistry, offering a robust starting point for method development and structural elucidation. We will also compare mass spectrometry with alternative analytical techniques for the characterization of this compound class.

Introduction: The Analytical Challenge of Aryl Sulfonates

This compound is a heterocyclic aromatic compound containing a sulfonate ester functional group. Such molecules are common in medicinal chemistry and materials science. Characterizing these compounds is crucial, and mass spectrometry (MS) offers unparalleled sensitivity and structural information. However, the fragmentation of aryl sulfonates can be complex, influenced by the site of protonation, the stability of the aromatic system, and the nature of the ionization source. This guide aims to deconstruct these complexities, providing a clear, mechanistically-driven prediction of the fragmentation behavior.

Predicted Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound is expected to be dominated by cleavages around the sulfonate group and within the isoquinoline ring system. The exact fragmentation pattern will depend significantly on the ionization method used. We will primarily consider Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules, which would likely protonate the nitrogen atom of the isoquinoline ring to form the pseudomolecular ion [M+H]⁺.

Key Fragmentation Reactions

Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M+H]⁺ ion of this compound (exact mass: 223.03 g/mol ) is predicted to undergo several characteristic fragmentation reactions:

  • Loss of Sulfur Dioxide (SO₂): This is a hallmark fragmentation for many aromatic sulfonates. The cleavage of the C-S bond, followed by rearrangement, leads to the expulsion of a neutral SO₂ molecule (64 Da). This would result in a prominent fragment ion.

  • Loss of the Methoxyl Radical (•OCH₃): Cleavage of the S-O bond can lead to the loss of a methoxyl radical (31 Da), forming a sulfonyl-radical cation.

  • Cleavage of the Isoquinoline Ring: Following or preceding the sulfonate group fragmentation, the protonated isoquinoline ring itself can undergo characteristic cleavages, such as the loss of HCN (27 Da) or C₂H₂ (26 Da), which are common for N-heterocyclic aromatic systems.

Proposed Fragmentation Mechanism

The proposed fragmentation pathway, initiated by protonation on the isoquinoline nitrogen, is visualized below. This pathway highlights the primary expected product ions.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M_H [M+H]⁺ m/z 224.04 frag1 Fragment A m/z 160.04 M_H->frag1 - SO₂ (64.0) frag2 Fragment B m/z 193.01 M_H->frag2 - •OCH₃ (31.0) frag3 Fragment C m/z 133.04 frag1->frag3 - HCN (27.0)

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Summary of Predicted Fragment Ions

The table below summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

Fragment Ion Proposed Structure/Formula m/z (monoisotopic) Neutral Loss Significance
[M+H]⁺C₁₀H₁₀NO₃S⁺224.04-Pseudomolecular Ion
AC₁₀H₈N⁺160.04SO₂Characteristic of aryl sulfonates
BC₁₀H₈NO₂S⁺193.01•OCH₃Indicates a methyl sulfonate ester
CC₉H₇⁺133.04HCN from Fragment AConfirms isoquinoline core

Experimental Protocol: Tandem Mass Spectrometry Analysis

This section provides a standardized protocol for acquiring MS/MS data for this compound.

Objective: To generate a reproducible fragmentation pattern for structural confirmation.

Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow Diagram:

G cluster_workflow MS/MS Analysis Workflow prep Sample Preparation (10 µM in 50:50 ACN:H₂O with 0.1% Formic Acid) infusion Direct Infusion (5 µL/min) prep->infusion ms1 Full Scan MS (MS1) (m/z 100-300) Identify [M+H]⁺ infusion->ms1 ms2 Product Ion Scan (MS/MS) Isolate m/z 224.04 Collision Energy Ramp (10-40 eV) ms1->ms2 analysis Data Analysis (Identify fragment ions, propose pathways) ms2->analysis

Caption: Standard workflow for MS/MS analysis of this compound.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µM. The formic acid aids in protonation for ESI in positive ion mode.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum in the range of m/z 100-300 to confirm the presence of the protonated molecule, [M+H]⁺, at m/z 224.04.

  • MS/MS Scan: Perform a product ion scan by selecting the ion at m/z 224.04 as the precursor. Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to induce fragmentation and observe the full spectrum of product ions. Using a collision energy ramp in a single experiment is efficient for identifying all primary and secondary fragments.

  • Data Analysis: Analyze the resulting spectrum to identify the m/z values of the fragment ions. Compare these experimental values to the predicted values in the table above to confirm the fragmentation pathways.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

Technique Strengths for this Molecule Limitations Synergy with MS
NMR Spectroscopy (¹H, ¹³C) Provides definitive information on the arrangement of atoms (regioisomerism).Requires a larger amount of pure sample; less sensitive than MS.Confirms the core structure and substitution pattern predicted by MS.
High-Performance Liquid Chromatography (HPLC) Excellent for separating the target compound from impurities or isomers.Provides no structural information on its own.Can be coupled with MS (LC-MS) for online separation and identification.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (S=O stretch for sulfonate, C=N for isoquinoline).Provides limited information on the overall molecular structure.Supports functional group assignments made from MS neutral loss data.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be characterized by the facile loss of sulfur dioxide and subsequent fragmentation of the isoquinoline core. The experimental protocol outlined provides a robust method for confirming these predictions. By integrating MS data with insights from NMR and chromatography, researchers can achieve an unambiguous structural elucidation. This guide serves as a foundational resource for scientists working with this and structurally related compounds, enabling more efficient and accurate analytical workflows.

References

  • General Principles of Mass Spectrometry Fragmentation

    • Title: Mass Spectrometry: Principles and Applic
    • Source: Edmond de Hoffmann, Vincent Stroobant; Wiley
    • URL: [Link]

  • Fragmentation of N-Heterocyclic Compounds

    • Title: Mass Spectrometry of Heterocyclic Compounds
    • Source: Q. N. Porter; John Wiley & Sons
    • URL: [Link]

  • Electrospray Ionization Mechanisms

    • Title: A Brief Review of the Development of Electrospray Ioniz
    • Source: Journal of the American Society for Mass Spectrometry
    • URL: [Link]

Safety Operating Guide

Methyl Isoquinoline-5-Sulfonate: Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, EHS Officers, and Process Development Scientists[1]

Executive Summary: The "Zero-Exposure" Mandate

Methyl isoquinoline-5-sulfonate is not merely a standard organic intermediate; it is a sulfonate ester .[1] In the context of drug development, this structural motif classifies it as a Potentially Genotoxic Impurity (PGI) due to its capacity to act as a potent alkylating agent.

Core Directive: Unlike its parent acid (isoquinoline-5-sulfonic acid), the methyl ester must be handled as a high-potency mutagen.[1] Disposal protocols must prioritize chemical deactivation (quenching) prior to waste stream consolidation to protect downstream waste handlers and prevent environmental leaching.

Immediate Action Plan:

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with oxidizers (peroxides, nitric acid).

  • DO segregate into "High Hazard / PGI" waste streams.

  • DO use the Thiosulfate Deactivation Protocol described below for spills or equipment cleaning.

Hazard Identification & Mechanistic Logic

To ensure safety compliance, one must understand the why behind the protocol. The danger lies in the electrophilicity of the methyl group.

The Alkylation Threat

Sulfonate esters are "soft" electrophiles. They react with "soft" nucleophiles in biological systems—most critically, the


 position of guanine in DNA. This methylation event can lead to replication errors and mutagenesis.
FeatureIsoquinoline-5-sulfonic acid (Parent)This compound (Target)
State Solid / ZwitterionSolid / Lipophilic Ester
Reactivity Acidic, generally stableHigh Alkylating Potential
GHS Class Irritant (Skin/Eye)Suspected Carcinogen / Mutagen (Cat 1B)
Disposal Standard Organic WasteSegregated PGI Waste
Operational Disposal Protocol
A. Solid Waste (Pure Compound)

Status: High Risk Dust Hazard.

  • Containment: Do not sweep dry dust. Use a wet wipe or damp paper towel to capture solids.

  • Packaging: Place the solid (or contaminated wipes) into a clear polyethylene bag. Twist and tape shut. Place this bag into a second bag (Double Bagging).

  • Labeling: Affix a label reading: "HIGH HAZARD: ALKYLATING AGENT - DO NOT COMPACT." [1]

  • Destination: High-Temperature Incineration (

    
    C).
    
B. Liquid Waste (Mother Liquors / Reaction Mixtures)

Status: Soluble Alkylator.

  • Segregation: Do not mix with aqueous basic waste initially (risk of uncontrolled hydrolysis/exotherm). Keep in a dedicated "Halogenated/Organic" solvent stream.

  • Container: Glass or HDPE carboys. Avoid metal containers if residual acid is present.

C. Deactivation (The "Thiosulfate Quench")

This is the critical value-add step.[1] Before decommissioning glassware or cleaning spills, you must chemically destroy the alkylating potential. Sodium Thiosulfate (


)  is the gold standard nucleophile for this task, reacting faster and more cleanly than ammonia or hydroxide [1].

The Deactivation Recipe:

  • Preparation: Prepare a 1 M solution of Sodium Thiosulfate in water. (Dissolve ~25g

    
     in 100mL water).
    
  • Application: Add the thiosulfate solution to the waste residue or contaminated glassware. Ensure a large molar excess (at least 20:1 ratio of Thiosulfate to Sulfonate Ester).

  • Contact Time: Allow to stand for 24 hours .

    • Scientific Rationale: While the half-life of similar alkylators (like MMS) in thiosulfate is <1 minute [1], the insolubility of the isoquinoline derivative requires extra time for phase transfer and complete penetration.

  • Verification (Optional): Check pH. The solution should remain neutral to slightly basic.

  • Final Disposal: The quenched solution is now a non-genotoxic organic/aqueous mixture. It can be routed to standard chemical waste incineration.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, ensuring no alkylating agent leaves the lab active.

DisposalWorkflow Start Waste Generation: This compound Decision Physical State? Start->Decision SolidPath Solid Waste (Pure/Contaminated Wipes) Decision->SolidPath Solids LiquidPath Liquid Waste (Mother Liquor/Solvent) Decision->LiquidPath Liquids DoubleBag Double Bag (Polyethylene) Label: 'ALKYLATING AGENT' SolidPath->DoubleBag QuenchDecide Deactivation Required? (Spills/Glassware) LiquidPath->QuenchDecide Incineration FINAL DISPOSAL: High-Temp Incineration DoubleBag->Incineration ThioQuench ADD 1M SODIUM THIOSULFATE (Nucleophilic Attack) Wait 24 Hours QuenchDecide->ThioQuench Cleaning/Spills Segregation Segregate into High-Hazard Organic Stream QuenchDecide->Segregation Bulk Waste Mechanism Mechanism: R-SO3-Me + S2O3(2-) -> R-SO3(-) + Me-S2O3(-) (Non-Toxic Salt Formed) ThioQuench->Mechanism ThioQuench->Segregation Post-Quench Segregation->Incineration

Caption: Operational workflow for segregating and deactivating this compound. Note the critical thiosulfate quenching step for cleaning and spill remediation.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate the immediate area to prevent inhalation of dust.[3]

  • PPE: Don double nitrile gloves, safety goggles, and a P100 respirator (if dust is visible).

  • Neutralize: Cover the spill with the 1M Sodium Thiosulfate solution described above. Cover with absorbent pads.

  • Wait: Allow 30 minutes for the thiosulfate to penetrate and react.

  • Cleanup: Collect absorbent pads into a hazardous waste bag. Clean the surface again with thiosulfate, then water.

References
  • Lunn, G., & Sansone, E. B. (1985). Evaluation of methods for destruction of some alkylating agents.[4][5] National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Available at: [Link]

  • Teasdale, A. (2010). Sulfonate ester formation and control in the pharmaceutical industry.[6][7] Organic Process Research & Development.[8] (Contextual grounding on sulfonate ester hazards).

Sources

Personal protective equipment for handling Methyl isoquinoline-5-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl isoquinoline-5-sulfonate is a specialized intermediate often used in the synthesis of Rho-kinase inhibitors (e.g., Fasudil). Structurally, it combines an isoquinoline ring with a sulfonic acid methyl ester.

CRITICAL WARNING: As a sulfonate ester , this compound must be treated as a potential alkylating agent and a genotoxin . Sulfonic acid esters (like methyl methanesulfonate) are potent electrophiles capable of methylating DNA, posing carcinogenic and mutagenic risks. Additionally, the isoquinoline moiety confers corrosive/irritant properties to mucous membranes.

Do not handle this compound on an open bench.

Hazard Mechanism & Causality (The "Why")

To ensure safety, researchers must understand the mechanism of toxicity, not just the rules.

  • Alkylating Potential (Genotoxicity): The methoxysulfonyl group (

    
    ) is a strong leaving group. Upon contact with biological nucleophiles (like DNA bases guanine or adenine), the methyl group is transferred to the DNA, causing base-pair mismatching or strand breaks. This is the primary long-term health risk.
    
  • Hydrolysis & Corrosivity: In the presence of moisture (lungs, eyes, sweat), the ester hydrolyzes to release 5-isoquinolinesulfonic acid and methanol . The resulting acid is corrosive, leading to immediate chemical burns and severe eye damage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix is designed to prevent permeation of alkylating agents.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Sulfonate esters can permeate standard nitrile rubber. Laminate gloves offer the highest breakthrough time (>480 min).
Hand Protection (Secondary) Double Nitrile (5 mil min.) Worn over laminate gloves for dexterity and under laminate gloves if handling solids. Change every 30 mins.
Eye/Face Protection Chemical Splash Goggles Safety glasses are inadequate.[1] Goggles seal the eyes against dust and hydrolytic vapors.
Respiratory Protection P100 / N95 (Fit-Tested) Mandatory if weighing powder outside a glovebox. Prevents inhalation of particulates that hydrolyze in the lungs.
Body Protection Tyvek® Lab Coat (Closed Front) Disposable, non-woven polyethylene prevents dust entrapment in fabric fibers (unlike cotton).
Operational Workflow: Step-by-Step
Phase A: Engineering Controls (Pre-Work)
  • Containment: All weighing and solubilization must occur within a Chemical Fume Hood or Glovebox .

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.

  • Decontamination Prep: Prepare a beaker of 10% Sodium Thiosulfate or 1M NaOH . These nucleophiles rapidly neutralize alkylating agents by attacking the methyl group.

Phase B: Active Handling Protocol
  • Donning: Put on inner nitrile gloves

    
     Tyvek coat 
    
    
    
    Laminate gloves
    
    
    Outer nitrile gloves. Tape the outer glove cuff to the lab coat sleeve.
  • Weighing:

    • Use an antistatic gun to minimize powder dispersal.

    • Weigh directly into a tared reaction vessel (avoid weighing boats if possible to reduce transfer steps).

    • Self-Validating Step: Wipe the balance area with a wet swab before removing hands from the hood. If the swab turns acidic (pH paper check), containment failed.

  • Solubilization: Add solvent (e.g., DCM, DMF) immediately. Once in solution, the risk of airborne dust is eliminated, but permeation risk increases.

Phase C: Waste & Disposal
  • Quenching: Rinse all contaminated glassware with the 10% Sodium Thiosulfate solution. Let sit for 30 minutes.

  • Solid Waste: Dispose of gloves, pads, and weigh boats into a dedicated "Cytotoxic/Genotoxic" waste bin (usually yellow or clearly labeled). Do not autoclave (volatilization risk).

Visualizing the Safety Logic

The following diagram illustrates the "Cradle-to-Grave" safety workflow, emphasizing the decision points for PPE and containment.

SafetyProtocol Start Start: this compound Handling HazardCheck Hazard Assessment: Is it Solid or Solution? Start->HazardCheck SolidPPE SOLID PHASE PPE: N95/P100 + Goggles + Double Nitrile/Laminate HazardCheck->SolidPPE Powder LiquidPPE LIQUID PHASE PPE: Splash Goggles + Silver Shield Gloves HazardCheck->LiquidPPE Dissolved Weighing Weighing: Inside Fume Hood Only Use Anti-Static Gun SolidPPE->Weighing Reaction Reaction Setup: Closed Vessel Secondary Containment Weighing->Reaction LiquidPPE->Reaction Decon Decontamination: Quench with 10% Sodium Thiosulfate Reaction->Decon Post-Process Disposal Disposal: Segregated Hazardous Waste (Do Not Autoclave) Decon->Disposal

Caption: Operational flow for handling this compound, differentiating controls for solid vs. liquid phases.

Emergency Response
  • Skin Contact:

    • Immediate Doffing: Remove contaminated gloves/clothing immediately.[2][3][4][5] Do not pull shirts over the head (cut them off if necessary).

    • Wash: Rinse skin with copious amounts of soap and water for 15 minutes.[6] Avoid using organic solvents (ethanol/DMSO) as they increase skin permeability.

    • Medical: Seek evaluation for potential alkylation burns (symptoms may be delayed).

  • Spill Cleanup (Powder):

    • Evacuate the immediate area.[2][7][8][9][10]

    • Don full PPE (including P100 respirator).

    • Cover spill with wet paper towels (to prevent dust) soaked in 10% Sodium Thiosulfate .

    • Scoop up and place in hazardous waste.

References
  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 241599, 5-Isoquinolinesulfonic acid." PubChem. [Link]

  • U.S. Department of Health & Human Services. "Personal Protective Equipment (PPE) for Chemical Hazards." CHEMM. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.